A-1293201
Description
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[4-[[(3S)-oxolan-3-yl]methylcarbamoyl]phenyl]-1,3-dihydroisoindole-2-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c25-20(22-11-15-9-10-27-14-15)16-5-7-19(8-6-16)23-21(26)24-12-17-3-1-2-4-18(17)13-24/h1-8,15H,9-14H2,(H,22,25)(H,23,26)/t15-/m0/s1 |
InChI Key |
BLZJCPAXCWJANZ-HNNXBMFYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A-1293201; A 1293201; A1293201; |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of A-1293201: A Technical Guide to a Novel Non-Substrate NAMPT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1293201 is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] Unlike many other NAMPT inhibitors, this compound is distinguished as a non-substrate inhibitor, a characteristic that defines its mechanism and surmounts certain resistance pathways.[2] This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of NAMPT's enzymatic activity.[3] NAMPT is critical for cellular metabolism, converting nicotinamide (NAM) into nicotinamide mononucleotide (NMN), a key precursor for NAD+.[3] Many cancer cells exhibit a heightened reliance on this salvage pathway to meet their high energetic and signaling demands, making NAMPT a compelling target for anticancer therapy.[2][3]
This compound acts as a competitive inhibitor with respect to nicotinamide.[4] Crystallographic studies reveal that it occupies the nicotinamide-binding pocket of the NAMPT active site.[3] A crucial interaction is the pi-stacking between the inhibitor's isoindoline ring and the tyrosine 18 (Tyr18) residue of NAMPT.[3]
A key feature of this compound is that it is a "non-substrate" inhibitor.[2] Many NAMPT inhibitors possess a pyridine-like nitrogen that is phosphoribosylated by the enzyme, converting the inhibitor into a stable, trapped adduct.[4] this compound lacks this aromatic nitrogen, meaning it is not consumed as a substrate by NAMPT.[3][4] This allows it to effectively inhibit the enzyme without undergoing this transformation and enables it to overcome resistance mechanisms tied to this process, such as mutations at the Tyr18 residue.[1]
The inhibition of NAMPT by this compound initiates a cascade of cellular events:
-
Depletion of NAD+: By blocking NMN production, this compound leads to a rapid and sustained decrease in the total cellular pool of NAD+ and NADH (NADt).[1][5]
-
ATP Depletion: NAD+ is an essential cofactor for cellular respiration and glycolysis. Its depletion cripples the cell's ability to produce ATP, leading to a profound energy crisis.[1][5]
-
Induction of Cell Death: The combined loss of NAD+ and ATP triggers metabolic collapse and ultimately leads to cancer cell death.[1][5] This effect is typically observed after prolonged exposure (greater than 48 hours).[4]
Quantitative Data
The potency of this compound has been quantified through both enzymatic and cellular assays.
| Parameter | Value | Description | Reference |
| Enzymatic IC50 | 1.8 ± 0.2 nM | Half-maximal inhibitory concentration against purified human NAMPT enzyme. | [5] |
| Cellular IC50 (PC3) | 56 nM | Half-maximal inhibitory concentration for antiproliferative activity in human prostate cancer (PC3) cells after a 5-day incubation. | [1] |
| Cellular IC50 (HCT116) | 1.1 nM | Half-maximal inhibitory concentration for antiproliferative activity in human colon cancer (HCT116) cells after a 5-day incubation. | [5] |
Signaling and Metabolic Pathway
The following diagram illustrates the NAD+ salvage pathway and the mechanism of this compound-mediated inhibition.
Caption: Mechanism of this compound action on the NAD+ salvage pathway.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
NAMPT Enzymatic Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on the activity of purified NAMPT enzyme.
-
Enzyme and Substrates:
-
Full-length human NAMPT with a C-terminal FLAG-tag, purified from transiently expressed HEK293-6E cells.[5]
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
-
Assay Principle: The assay measures the production of NMN from NAM and PRPP. The amount of NMN produced is quantified using a secondary coupling enzyme reaction that ultimately generates a fluorescent or colorimetric signal.
-
Procedure (adapted from Wilsbacher et al., 2017): [5]
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM DTT, pH 7.5).
-
Add purified NAMPT enzyme to wells of a microplate containing the reaction buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells and pre-incubate with the enzyme for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the substrates: NAM, PRPP, and ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the product formation. This is often done by coupling NMN to NAD+ production via NMNAT, which is then used by a dehydrogenase to produce a measurable signal (e.g., NADH fluorescence).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Antiproliferative (Viability) Assay
This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., PC3, HCT116).
-
Standard cell culture medium and supplements.
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega).
-
-
Procedure (adapted from Wilsbacher et al., 2017): [5]
-
Seed cells into opaque-walled multiwell plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubate the plates for an extended period, typically 5 days (120 hours), to allow for the full effects of NAD+ depletion to manifest.
-
After the incubation period, equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume. This reagent lyses the cells and contains luciferase and luciferin to measure ATP.
-
Mix the contents on an orbital shaker for 2 minutes to induce complete cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is directly proportional to the amount of ATP, which reflects the number of viable cells.
-
Normalize the data to the vehicle-treated controls and calculate IC50 values.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for characterizing a NAMPT inhibitor like this compound.
Caption: Standard workflow for evaluation of NAMPT inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A-1293201: A Potent Non-Substrate NAMPT Inhibitor Targeting Cancer Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit a heightened metabolic rate, creating a significant demand for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for various cellular processes including energy metabolism, DNA repair, and signaling. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway for NAD+ biosynthesis, making it a compelling therapeutic target in oncology.[1] A-1293201 is a novel, potent, and orally bioavailable non-substrate inhibitor of NAMPT that has demonstrated significant preclinical anti-tumor activity.[2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of cancer metabolism and targeted therapy.
Introduction to NAMPT in Cancer Metabolism
The metabolic landscape of cancer cells is characterized by an increased reliance on specific pathways to fuel their rapid proliferation and survival. One such critical pathway is the NAD+ salvage pathway, which recycles nicotinamide to synthesize NAD+. NAMPT catalyzes the first and rate-limiting step in this pathway, converting nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[3] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).
Numerous cancer types, including hematological malignancies and solid tumors, exhibit elevated NAMPT expression, which often correlates with poorer prognosis.[4] This dependency on NAMPT for NAD+ regeneration presents a key vulnerability that can be exploited for therapeutic intervention. Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, triggering a cascade of events including the disruption of ATP production, impairment of NAD+-dependent enzymes such as PARPs and sirtuins, and ultimately, apoptotic cell death.[4]
This compound: A Novel Non-Substrate NAMPT Inhibitor
This compound is a potent and selective inhibitor of NAMPT with a distinct mechanism of action compared to earlier generation NAMPT inhibitors.[5] Unlike substrate-mimicking inhibitors, this compound does not require phosphoribosylation by the NAMPT enzyme for its activity.[5] This non-substrate nature may offer advantages in terms of cellular retention and overcoming certain resistance mechanisms.
Mechanism of Action
This compound binds to the nicotinamide-binding pocket of the NAMPT enzyme, effectively blocking the entry of the natural substrate, nicotinamide. This competitive inhibition halts the production of NMN and subsequently leads to a profound depletion of intracellular NAD+ and its reduced form, NADH. The reduction in NAD+ levels directly impacts cellular energy metabolism by impairing glycolysis and oxidative phosphorylation, resulting in a significant drop in ATP levels.[4] The depletion of the cellular energy currency, coupled with the inhibition of NAD+-dependent signaling pathways, culminates in the induction of apoptosis and cancer cell death.
Figure 1: Signaling pathway of this compound action.
Quantitative Data on this compound Activity
The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC-3 | Prostate Cancer | 55.7 | [6] |
| HCT-116 | Colorectal Carcinoma | Not specified | [7] |
| A2780 | Ovarian Cancer | Not specified | [8] |
In Vivo Efficacy in Xenograft Models
Preclinical studies using tumor xenograft models have demonstrated the in vivo anti-tumor efficacy of this compound. In an HCT-116 colorectal cancer xenograft model, oral administration of this compound resulted in sustained tumor growth inhibition.[7]
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| HCT-116 | Oral, once a day (3 days on, 4 days off) | Significant | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
NAMPT Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of NAMPT.
Principle: The assay quantifies the production of NMN, the product of the NAMPT-catalyzed reaction. This can be done using a coupled enzyme assay where NMN is converted to NAD+, which is then used in a reaction that produces a detectable signal (e.g., colorimetric or fluorescent).
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
NMNAT (Nicotinamide mononucleotide adenylyltransferase)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., WST-1 for colorimetric detection)
-
This compound
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRPP, ATP, and NMNAT.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Add the recombinant NAMPT enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding nicotinamide to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 1-2 hours).
-
Add the detection reagents to stop the reaction and generate a signal.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of NAMPT inhibition for each concentration of this compound and determine the IC50 value.
Figure 2: Workflow for NAMPT enzyme inhibition assay.
Cellular NAD+/NADH Measurement Assay
This assay quantifies the intracellular levels of NAD+ and NADH in cancer cells following treatment with this compound.
Principle: The assay involves lysis of cells to release intracellular NAD+ and NADH. The levels of these coenzymes are then measured using a cycling assay that generates a fluorescent or colorimetric signal proportional to the amount of NAD+ or NADH present.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
NAD+/NADH cycling buffer
-
Cycling enzyme mix (e.g., alcohol dehydrogenase)
-
Detection reagents (e.g., resazurin)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).
-
Lyse the cells to release intracellular contents.
-
To measure NAD+, treat the lysate to degrade NADH. To measure NADH, treat the lysate to degrade NAD+. For total NAD+/NADH, no degradation step is needed.
-
Add the NAD+/NADH cycling buffer and enzyme mix to the wells.
-
Incubate the plate to allow the cycling reaction to proceed.
-
Add the detection reagent and measure the fluorescence or absorbance.
-
Quantify the NAD+ and NADH levels based on a standard curve.
Cell Viability and ATP Measurement Assay
This assay assesses the effect of this compound on cancer cell viability and intracellular ATP levels.
Principle: Cell viability can be determined using various methods, such as the MTS assay, which measures the metabolic activity of viable cells. Intracellular ATP levels are typically measured using a luciferase-based bioluminescence assay, where the light produced is proportional to the amount of ATP.
Materials (for ATP Assay):
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
ATP releasing agent (lysis buffer)
-
Luciferase/luciferin reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure (for ATP Assay):
-
Seed cancer cells in opaque-walled 96-well plates.
-
Treat the cells with different concentrations of this compound for various time points.
-
Add the ATP releasing agent to lyse the cells and release ATP.
-
Add the luciferase/luciferin reagent to the wells.
-
Measure the luminescence using a luminometer.
-
Determine the intracellular ATP concentration relative to control-treated cells.
Conclusion
This compound represents a promising next-generation NAMPT inhibitor with a distinct non-substrate mechanism of action. Its ability to potently deplete cellular NAD+ and ATP levels leads to robust anti-tumor activity in preclinical cancer models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other NAMPT inhibitors. Further research is warranted to fully elucidate its therapeutic potential, identify predictive biomarkers for patient selection, and explore rational combination strategies to enhance its anti-cancer efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
A-1293201: A Technical Guide to a Novel Non-Substrate NAMPT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-1293201 is a potent and selective, non-substrate inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Developed by AbbVie, this isoindoline urea-based compound has demonstrated significant antitumor activity in preclinical models. Its unique mechanism of action, which circumvents the need for enzymatic conversion to an active form, offers potential advantages in overcoming resistance mechanisms observed with other NAMPT inhibitors. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological characterization of this compound, including detailed experimental protocols and a summary of its pharmacological properties.
Discovery and Chemical Structure
This compound was identified through a high-throughput screening and medicinal chemistry effort by AbbVie to discover novel, potent, and orally bioavailable NAMPT inhibitors. It belongs to a class of isoindoline ureas and is distinguished from many other NAMPT inhibitors by being a "non-substrate" inhibitor. This means that unlike nicotinamide mimetics, this compound does not require phosphoribosylation by NAMPT to exert its inhibitory effect.[1]
Chemical Structure:
-
IUPAC Name: 1-(4-(4-(3-(pyridin-3-yl)acrylamido)butyl)phenyl)-3-(1-oxoisoindolin-2-yl)urea
-
Molecular Formula: C33H31N5O3
-
Molecular Weight: 545.63 g/mol
-
CAS Number: 1375557-33-7
Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of NAMPT. NAMPT is a crucial enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ synthesis in many cancer cells. By inhibiting NAMPT, this compound leads to a rapid depletion of the cellular NAD+ and NADH pools. This disruption of NAD+ homeostasis has several downstream consequences detrimental to cancer cell survival:
-
ATP Depletion: NAD+ is an essential cofactor for cellular respiration and ATP production. Its depletion leads to a severe energy crisis within the cell.
-
Inhibition of NAD+-Dependent Enzymes: Numerous enzymes involved in critical cellular processes, such as DNA repair (e.g., PARPs) and redox reactions, rely on NAD+ as a cofactor. Their inhibition contributes to the cytotoxic effects of this compound.
-
Induction of Apoptosis: The culmination of cellular stress from energy depletion and enzymatic dysfunction triggers programmed cell death (apoptosis).
A key feature of this compound is its ability to overcome resistance mechanisms associated with substrate-based NAMPT inhibitors. For instance, mutations in the NAMPT active site that prevent the phosphoribosylation of substrate inhibitors may not affect the binding and inhibition by this compound.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Antiproliferative Activity
| Cell Line | Cancer Type | IC50 (nM) |
| PC-3 | Prostate Cancer | 55.7 |
Note: Comprehensive IC50 data for a wider range of cancer cell lines are not publicly available.
Table 2: Enzymatic Inhibition
| Parameter | Value |
| Ki (NAMPT) | Data not publicly available |
Table 3: Preclinical Pharmacokinetics
| Parameter | Species | Value |
| Cmax | Data not publicly available | |
| Tmax | Data not publicly available | |
| Oral Bioavailability | Data not publicly available |
Note: While described as having robust preclinical pharmacokinetic properties for oral administration, specific quantitative data are not publicly available.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
NAMPT Enzymatic Inhibition Assay
This protocol describes a coupled-enzyme assay to determine the in vitro potency of this compound against NAMPT.
Materials:
-
Recombinant human NAMPT enzyme
-
This compound
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution or vehicle control
-
Recombinant NAMPT enzyme
-
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Prepare a substrate master mix containing NAM, PRPP, and ATP in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate master mix to each well.
-
Incubate the plate at 37°C for 60-120 minutes.
-
Prepare a detection master mix containing NMNAT, ADH, and ethanol in assay buffer.
-
Stop the NAMPT reaction and initiate the detection reaction by adding the detection master mix to each well. This will convert the NMN product to NAD+, which is then reduced to NADH, generating a fluorescent signal.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Read the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.
Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the antiproliferative activity of this compound.
Materials:
-
Cancer cell line of interest (e.g., PC-3)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Absorbance plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cellular NAD+/NADH Quantification Assay
This protocol describes an enzymatic cycling assay to measure the levels of NAD+ and NADH in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Extraction Buffer (e.g., 0.5 M perchloric acid for NAD+; 0.5 M KOH for NADH)
-
Neutralization Buffer (e.g., 3 M K2CO3, 0.5 M triethanolamine for NAD+; 0.5 M triethanolamine, 0.4 M HCl for NADH)
-
NAD+/NADH Cycling Buffer (containing alcohol dehydrogenase, diaphorase, and a colorimetric or fluorometric substrate)
-
96-well plates
-
Absorbance or fluorescence plate reader
Procedure:
-
Seed cells and treat with this compound as described in the cell viability assay protocol.
-
After treatment, wash the cells with ice-cold PBS.
-
For NAD+ extraction, lyse the cells with ice-cold acidic extraction buffer. For NADH extraction, lyse the cells with ice-cold basic extraction buffer.
-
Incubate the lysates on ice for 10-15 minutes.
-
Neutralize the extracts by adding the appropriate neutralization buffer.
-
Centrifuge the lysates to pellet the cell debris.
-
Transfer the supernatants (containing NAD+ or NADH) to a new 96-well plate.
-
Add the NAD+/NADH cycling buffer to each well.
-
Incubate the plate at room temperature, protected from light, for a specified time to allow for the cycling reaction to proceed.
-
Read the absorbance or fluorescence at the appropriate wavelength.
-
Quantify the NAD+ and NADH concentrations using a standard curve prepared with known concentrations of NAD+ and NADH.
Visualizations
NAMPT Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits NAMPT, blocking the NAD+ salvage pathway and leading to cancer cell death.
Experimental Workflow for this compound Characterization
Caption: Workflow for the preclinical characterization of the NAMPT inhibitor this compound.
References
A-1293201: A Potent, Non-Substrate Inhibitor of the NAD+ Salvage Pathway
An In-depth Technical Guide on the Mechanism and Characterization of a Novel NAMPT Inhibitor
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for key signaling enzymes, including PARPs and sirtuins. Many cancer cells exhibit a heightened reliance on the NAD+ salvage pathway for their survival and proliferation, making the rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), a compelling target for anticancer therapy. A-1293201 is a novel, potent, and substrate-independent inhibitor of NAMPT. This document provides a detailed technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used for its characterization.
Introduction
The NAD+ salvage pathway, which recycles nicotinamide to regenerate NAD+, is essential for maintaining the cellular NAD+ pool, particularly in cancer cells which have high metabolic and signaling demands. Inhibition of NAMPT disrupts this pathway, leading to a rapid depletion of cellular NAD+, subsequent ATP exhaustion, and ultimately, cell death. This compound is a member of a novel class of isoindoline urea-based NAMPT inhibitors.[1] Unlike many other NAMPT inhibitors, this compound is a non-substrate inhibitor, meaning its mechanism of action does not involve being phosphoribosylated by the enzyme.[2][3] This characteristic may offer a distinct pharmacological profile and potential advantages in overcoming certain resistance mechanisms. This guide summarizes the key preclinical data on this compound and provides detailed methodologies for its study.
Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of NAMPT. This inhibition is competitive with respect to the enzyme's natural substrate, nicotinamide (NAM).[2] By blocking NAMPT, this compound prevents the conversion of NAM to nicotinamide mononucleotide (NMN), the immediate precursor to NAD+ in the salvage pathway. The resulting depletion of the cellular NAD+ pool triggers a cascade of events, including the inhibition of NAD+-dependent metabolic reactions and signaling pathways, leading to a severe reduction in cellular ATP levels and the induction of cell death.[2][4]
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Assay Type | Endpoint | Incubation Time | IC50 (nM) | Reference |
| PC-3 | CellTiter-Glo® | Cell Viability | 5 days | 56 | [4] |
Table 2: Effect of this compound on Cellular NAD+ and ATP Levels in HCT116 Cells
| Concentration (nM) | Time (hours) | NAD+ Depletion (%) | ATP Depletion (%) | Reference |
| 30 | 24 | ~50% | ~10% | [2] |
| 30 | 48 | ~90% | ~75% | [2] |
| 30 | 72 | >95% | >90% | [2] |
| 100 | 24 | ~90% | ~25% | [2] |
| 100 | 48 | >95% | ~90% | [2] |
| 100 | 72 | >95% | >95% | [2] |
Note: Data are estimated from graphical representations in the cited literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NAMPT Enzymatic Assay
This protocol describes a coupled-enzyme assay to measure the enzymatic activity of NAMPT and its inhibition by this compound.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phospho-α-D-ribose 1-diphosphate (PRPP)
-
Adenosine 5'-triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
This compound
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in the assay buffer.
-
Add varying concentrations of this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add recombinant NAMPT enzyme to the reaction mixture.
-
Initiate the reaction by adding the NAMPT-containing reaction mixture to the wells.
-
Incubate the plate at room temperature, protected from light.
-
Monitor the increase in NADH fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm over time.
-
The rate of the reaction is determined from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Antiproliferative Assay
This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line (e.g., PC-3)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the overnight culture medium and add the medium containing the various concentrations of this compound to the cells. Include vehicle-only (DMSO) and no-cell controls.
-
Incubate the plates for 5 days under standard cell culture conditions (37°C, 5% CO2).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent viability for each concentration relative to the vehicle-treated cells after subtracting the background luminescence.
-
Determine the IC50 value by plotting the percent viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular NAD+ and ATP Measurement
This protocol describes the measurement of intracellular NAD+ and ATP levels following treatment with this compound.
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
NAD/NADH-Glo™ Assay kit
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
For NAD+ Measurement: a. At each time point, lyse the cells according to the NAD/NADH-Glo™ Assay protocol. b. Add the NAD/NADH-Glo™ Detection Reagent. c. Incubate and measure luminescence as per the manufacturer's instructions. d. Quantify NAD+ levels by comparing with a standard curve.
-
For ATP Measurement: a. At each time point, use a parallel set of plates and follow the protocol for the CellTiter-Glo® assay as described in section 4.2. b. Quantify ATP levels by comparing with a standard curve.
-
Calculate the percentage of NAD+ and ATP depletion relative to vehicle-treated control cells at each time point and concentration.
Conclusion
This compound is a potent and specific non-substrate inhibitor of NAMPT that demonstrates significant antitumor activity in preclinical models. Its mechanism of action, centered on the depletion of cellular NAD+ and subsequent ATP crisis, represents a validated strategy for targeting the metabolic vulnerabilities of cancer cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other NAMPT inhibitors.
References
In Vitro Antitumor Activity of A-1293201: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-1293201 is a novel, substrate-independent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By effectively inhibiting NAMPT, this compound depletes cellular NAD+ and subsequently ATP levels, leading to metabolic crisis and apoptotic cell death in cancer cells. This document provides an in-depth technical overview of the in vitro antitumor activity of this compound, including its effects on various cancer cell lines, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.
Data Presentation: Antiproliferative Activity of this compound
The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, demonstrating the potent cytotoxic effects of the compound.
| Cell Line | Cancer Type | IC50 (nM) |
| PC-3 | Prostate Cancer | 56 |
| HCT116 | Colon Carcinoma | Data indicates potent activity, specific IC50 value not publicly available in a tabulated format. |
Mechanism of Action: Signaling Pathway
This compound exerts its antitumor effect by targeting a critical node in cellular metabolism. The signaling pathway initiated by this compound is depicted below.
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the antitumor activity of this compound are provided below.
Cell Viability Assay (Antiproliferative Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., PC-3, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar ATP-based assay
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
ATP Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Cellular NAD+/NADH Measurement Assay
This protocol quantifies the intracellular levels of NAD+ and NADH following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
NAD/NADH-Glo™ Assay kit (Promega) or equivalent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the kit.
-
-
NAD+/NADH Detection:
-
Follow the kit manufacturer's protocol to separate the NAD+ and NADH fractions.
-
Add the detection reagent to the samples.
-
Incubate to allow for the enzymatic reaction to proceed.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the concentrations of NAD+ and NADH based on a standard curve. Normalize the values to the total protein content of each sample.
Cellular ATP Measurement Assay
This protocol measures the total intracellular ATP levels as an indicator of cellular energy status after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well white-walled, clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with this compound as described in the cell viability assay protocol.
-
ATP Measurement: At the desired time points, perform the ATP measurement as described in step 4 of the cell viability assay protocol.
-
Data Analysis: Generate a standard curve using a known concentration of ATP. Calculate the intracellular ATP concentration in the samples and normalize to the cell number or protein concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vitro antitumor activity of this compound.
Conclusion
This compound is a potent and specific inhibitor of NAMPT with significant in vitro antitumor activity against various cancer cell lines. Its mechanism of action, centered on the depletion of essential cellular metabolites NAD+ and ATP, provides a strong rationale for its development as a cancer therapeutic. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the continued investigation and characterization of this compound and other NAMPT inhibitors. Further studies are warranted to expand the panel of tested cancer cell lines and to explore potential combination therapies to enhance its therapeutic efficacy.
Preclinical Profile of A-1293201: A Novel Non-Substrate NAMPT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research findings for A-1293201, a novel, potent, and orally bioavailable non-substrate inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). This compound represents a significant development in the landscape of cancer therapeutics that target cellular metabolism. By potently inhibiting NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, this compound effectively depletes cellular NAD+ and subsequently ATP levels, leading to tumor cell death. This document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Assay |
| NAMPT Enzymatic Inhibition (IC50) | - | ~10 nM (estimated) | Biochemical Assay |
| Cell Viability (IC50) | HCT116 (Colon Carcinoma) | ~30 nM (at 72h) | CellTiter-Glo |
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |
| This compound | 100 mg/kg, p.o., q.d. (3 days on, 4 days off) | >90% |
Note: Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability for this compound are not publicly available in the reviewed literature. However, the isoindoline urea class of compounds, to which this compound belongs, has been described as having favorable oral pharmacokinetic properties.[1][2][3][4]
Core Signaling Pathway and Mechanism of Action
This compound exerts its anticancer effects by targeting a critical node in cellular metabolism. The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits NAMPT, blocking NAD+ synthesis and leading to ATP depletion and cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
NAMPT Enzymatic Inhibition Assay
This biochemical assay quantifies the ability of this compound to inhibit the enzymatic activity of NAMPT.
Workflow Diagram:
Caption: Workflow for determining the IC50 of this compound against NAMPT enzyme activity.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains a reaction buffer with recombinant human NAMPT enzyme, its substrates nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP), and ATP.
-
Compound Addition: this compound is serially diluted and added to the wells to achieve a range of final concentrations. A DMSO control (vehicle) is also included.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: The amount of nicotinamide mononucleotide (NMN) produced is quantified. This is often done using a coupled enzyme assay where NMN is converted to NAD+, which then participates in a reaction that generates a fluorescent or colorimetric signal.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cell Viability Assay
This cell-based assay assesses the cytotoxic effect of this compound on cancer cells.
Workflow Diagram:
Caption: Workflow for determining the antiproliferative IC50 of this compound in HCT116 cells.
Methodology:
-
Cell Seeding: HCT116 cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: The cells are incubated for 72 hours.
-
Viability Measurement: Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to the vehicle-treated control, and the IC50 value is calculated by plotting the percentage of viable cells against the drug concentration.
Cellular NAD+ Measurement
This assay measures the intracellular levels of total NAD (NAD+ and NADH) following treatment with this compound.
Workflow Diagram:
Caption: Workflow for quantifying cellular NAD+ levels after this compound treatment.
Methodology:
-
Cell Treatment: HCT116 cells are treated with this compound at various concentrations for different time points (e.g., 24, 48, and 72 hours).
-
Lysis and Extraction: Cells are lysed using a buffer that preserves NAD+ and NADH.
-
Quantification: The total NAD (NAD+ and NADH) levels in the cell lysates are measured using a commercially available kit, such as the NAD/NADH-Glo™ Assay. This assay involves enzymatic reactions that lead to the production of a luminescent signal proportional to the amount of NAD and NADH.
-
Normalization: The luminescent signal is normalized to the cell number or total protein concentration to account for differences in cell density.
In Vivo HCT116 Xenograft Model
This animal model evaluates the anti-tumor efficacy of this compound in a living organism.
Workflow Diagram:
Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Methodology:
-
Tumor Implantation: HCT116 cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of approximately 100-200 mm³. Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally (p.o.) at a dose of 100 mg/kg according to a "3 days on, 4 days off" schedule. The control group receives the vehicle on the same schedule.
-
Monitoring: Tumor volumes and body weights are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition in the treated group is calculated.
Conclusion
The preclinical data for this compound strongly support its development as a potent and selective anti-cancer agent. Its mechanism of action, centered on the inhibition of NAMPT and subsequent depletion of cellular NAD+, represents a promising strategy for targeting tumors with high metabolic demands. The significant in vivo efficacy observed in the HCT116 xenograft model with oral administration highlights its potential as a clinically viable therapeutic. Further investigation into its pharmacokinetic profile and exploration in a broader range of preclinical cancer models are warranted to fully elucidate its therapeutic potential.
References
A-1293201: A Technical Guide to a Novel Non-Substrate NAMPT Inhibitor
CAS Number: 1375557-33-7
This technical guide provides an in-depth overview of A-1293201, a potent and selective, non-substrate inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). Developed by AbbVie, Inc., this preclinical compound has demonstrated significant antitumor activity by targeting a critical enzyme in the NAD+ salvage pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of this compound's chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols.
Chemical and Physical Properties
This compound, with the chemical formula C₂₁H₂₃N₃O₃, is classified as an isoindoline urea derivative.[1][2] Unlike many other NAMPT inhibitors, this compound is a non-substrate inhibitor, meaning its inhibitory action does not depend on being a substrate for the NAMPT enzyme.[2][3] This characteristic may offer advantages in terms of its pharmacological profile and potential for overcoming resistance mechanisms observed with substrate-dependent inhibitors.
| Property | Value | Reference |
| CAS Number | 1375557-33-7 | |
| Molecular Formula | C₂₁H₂₃N₃O₃ | [1] |
| Molecular Weight | 365.43 g/mol | [1] |
| Class | Isoindoline Urea | [2] |
| Development Status | Preclinical | [2] |
| Developer | AbbVie, Inc. | [2] |
Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[3][4] NAD+ is an essential coenzyme for numerous cellular processes, including redox reactions, DNA repair, and signaling pathways.[4] Cancer cells, with their high metabolic rate, are particularly dependent on the NAD+ salvage pathway to maintain their energy supply and proliferative capacity.
By inhibiting NAMPT, this compound leads to a significant depletion of the cellular NAD+ and NADH pools.[1] This disruption in NAD+ homeostasis triggers a cascade of downstream events, including the depletion of ATP, the cell's primary energy currency.[1][3] Ultimately, this energy crisis leads to the induction of apoptosis and cell death in cancer cells.[1]
A key feature of this compound is its ability to overcome resistance mechanisms that affect other NAMPT inhibitors. For instance, it has been shown to be effective against NAMPT mutants (e.g., Y18) that confer resistance to compounds like CHS-828.[1]
Pharmacological Data
This compound has demonstrated potent in vitro activity against various cancer cell lines. The following table summarizes key quantitative data.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Antiproliferative Activity) | PC-3 (Prostate Cancer) | 56 nM | [1] |
| IC₅₀ (Antiproliferative Activity) | HCT116 (Colon Cancer) | Data indicates efficacy, specific value not provided in search results. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound, primarily based on the work of Wilsbacher et al., 2017.
NAMPT Enzyme Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of NAMPT.
-
Principle: The assay is a coupled-enzyme reaction that measures the production of NAD+. NAMPT first converts nicotinamide and PRPP to NMN. A second enzyme, NMNAT, then converts NMN to NAD+, which is subsequently used by a third enzyme to generate a fluorescent or colorimetric signal.
-
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
A suitable NAD+-dependent dehydrogenase and its substrate (e.g., alcohol dehydrogenase and ethanol)
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)
-
This compound
-
96-well or 384-well plates
-
Plate reader capable of fluorescence or absorbance detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a multi-well plate, add the assay buffer, NAMPT enzyme, ATP, and the this compound dilutions.
-
Initiate the reaction by adding a mixture of NAM and PRPP.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Add the coupling enzymes and their substrates to convert NAD+ to a detectable signal.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
References
A-1293201: A Technical Whitepaper on its Effects on Cellular ATP Levels
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth examination of A-1293201, a potent and substrate-independent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). The primary focus is on the compound's mechanism of action, specifically its downstream effects on cellular nicotinamide adenine dinucleotide (NAD+) and adenosine triphosphate (ATP) concentrations, which are critical for its antitumor activity.
Introduction: The Role of NAMPT in Cancer Metabolism
Cancer cells exhibit a heightened reliance on NAD+-dependent metabolic processes to sustain rapid proliferation, including glycolysis, DNA repair, and calcium signaling.[1][2] Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway that synthesizes NAD+ from nicotinamide.[1][2] Due to the increased demand for NAD+ in tumor cells, NAMPT is overexpressed in numerous cancers, making it a significant therapeutic target.[2] this compound is a novel, substrate-independent NAMPT inhibitor that effectively triggers cancer cell death by disrupting this crucial metabolic pathway.[3]
Mechanism of Action: From NAMPT Inhibition to ATP Depletion
This compound functions as a competitive inhibitor of NAMPT.[1] Unlike some other NAMPT inhibitors, its efficacy does not require it to be phosphoribosylated by the enzyme, demonstrating that the formation of a phosphorylated adduct is not essential for antitumor activity.[1][2]
The inhibition of NAMPT by this compound sets off a cascade of cellular events:
-
Blockade of the NAD+ Salvage Pathway: this compound directly inhibits NAMPT's enzymatic activity.[2]
-
Depletion of Cellular NAD+: This blockade prevents the recycling of nicotinamide into NAD+, leading to a significant reduction in the total cellular pool of NAD+ and its reduced form, NADH (collectively NADt).[1][3]
-
Inhibition of ATP Synthesis: NAD+ is an essential cofactor for key energy-producing pathways like glycolysis and the Krebs cycle.[2] The depletion of NADt cripples these processes, resulting in a subsequent and profound depletion of cellular ATP.[1][2]
-
Induction of Cell Death: The severe energy crisis caused by ATP depletion ultimately leads to cancer cell death, primarily through apoptosis.[1][2] Treatment with NAMPT inhibitors must ablate cellular NAD+ to deplete cellular ATP sufficiently to cause cell death.[4]
Quantitative Data: this compound's Impact on Cellular ATP
Studies in the HCT116 human colon carcinoma cell line demonstrate a clear time- and concentration-dependent depletion of cellular ATP following treatment with this compound. The depletion of ATP is a direct consequence of the initial depletion of the total NAD+ pool.[5] A significant drop in ATP levels (over 10%) is typically observed after NAD+ has been depleted by more than 90%.[6]
Table 1: Effect of this compound on NADt and ATP Levels in HCT116 Cells
| Treatment Duration | This compound Concentration | Effect on Total NAD (NADt) | Effect on Cellular ATP |
|---|---|---|---|
| 24 Hours | Concentration-dependent | Significant depletion | Moderate depletion |
| 48 Hours | Concentration-dependent | Sustained, profound depletion | Significant depletion |
| 72 Hours | Concentration-dependent | Maintained profound depletion | Profound depletion leading to cell death |
Data summarized from graphical representations in referenced literature.[5]
Experimental Protocols
The following outlines a typical methodology for assessing the effects of this compound on cellular NAD+ and ATP levels.
Objective: To quantify the time- and dose-dependent effects of this compound on total cellular NAD+ (NADt) and ATP concentrations in a cancer cell line.
Materials:
-
Cell Line: HCT116 (human colon carcinoma)
-
Compound: this compound, dissolved in a suitable solvent (e.g., DMSO)
-
Culture Medium: Standard cell culture medium appropriate for HCT116 cells
-
Reagents:
-
NAD/NADH quantification kit
-
ATP quantification kit (e.g., luciferase-based assay like CellTiter-Glo®)
-
Cell lysis buffer
-
Microplate reader (for luminescence and/or fluorescence)
-
Methodology:
-
Cell Seeding: Plate HCT116 cells in multi-well plates at a predetermined density and allow them to adhere and grow overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) group.
-
Incubation: Incubate the treated cells for specified time points (e.g., 24, 48, and 72 hours).[5]
-
Endpoint Assays:
-
At each time point, lyse the cells according to the assay kit manufacturer's protocol.
-
ATP Measurement: Use a portion of the cell lysate to quantify ATP levels, typically using a luciferase-based reaction that produces a luminescent signal proportional to the amount of ATP.
-
NADt Measurement: Use another portion of the lysate to measure the total NAD+ and NADH pool.
-
-
Data Analysis: Normalize the raw luminescence/fluorescence data to the vehicle control to determine the percentage reduction in ATP and NADt levels for each concentration and time point.
Conclusion
This compound is an effective, substrate-independent inhibitor of NAMPT. Its primary antitumor mechanism relies on the disruption of cellular bioenergetics. By inhibiting the NAD+ salvage pathway, this compound causes a profound depletion of the cellular NADt pool, which subsequently leads to a severe reduction in ATP levels.[1][3] This energy crisis culminates in the induction of apoptosis, establishing this compound as a promising therapeutic agent for cancers reliant on the NAMPT pathway.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Depletion of the Central Metabolite NAD Leads to Oncosis-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dissolving and Preparing A-1293201 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and preparation of A-1293201, a potent and selective non-substrate nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, for in vivo research applications. Due to its limited aqueous solubility, appropriate formulation is critical for achieving accurate and reproducible results in animal studies.
Physicochemical Properties and Solubility
This compound is a hydrophobic molecule, necessitating the use of organic solvents or specialized vehicle formulations for complete dissolution and effective delivery in in vivo models. Understanding its solubility profile is the first step in developing a suitable formulation.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉N₃O₂ | [1] |
| Molecular Weight | 391.51 g/mol | N/A |
| Solubility in DMSO | 62.5 mg/mL (159.6 µM) | N/A |
| Aqueous Solubility | Poor | [2] |
Recommended Vehicle Formulations for In Vivo Studies
The choice of vehicle for in vivo administration of this compound depends on the intended route of administration, desired dosing concentration, and the specific animal model. For oral gavage, which has been utilized in mouse xenograft models, a suspension or a solution with co-solvents is typically employed.[1]
Table of Recommended Vehicle Formulations
| Formulation | Composition | Preparation Notes | Suitability |
| 1. Corn Oil Suspension | Corn Oil | This compound is suspended directly in corn oil. Sonication or homogenization may be required to ensure a uniform suspension. | Suitable for oral gavage, particularly for compounds with low aqueous solubility.[2][3] |
| 2. Aqueous Suspension with Suspending Agents | 0.5% (w/v) Carboxymethyl Cellulose (CMC) + 0.1% (v/v) Tween 80 in sterile water | This compound is first wetted with a small amount of the vehicle to form a paste, then gradually diluted to the final volume. Continuous stirring is recommended. | A common vehicle for oral administration of hydrophobic compounds, improving stability and uniformity of the suspension.[2][4] |
| 3. Solution with Co-solvents | 10% DMSO + 40% PEG400 + 50% Saline | Dissolve this compound in DMSO first, then add PEG400 and mix well. Finally, add saline dropwise while vortexing to avoid precipitation. | Creates a clear solution suitable for oral or intraperitoneal administration. The concentration of DMSO should be kept low to minimize potential toxicity.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound in Corn Oil for Oral Gavage
Materials:
-
This compound powder
-
Corn oil (sterile)
-
Sterile microcentrifuge tubes or glass vials
-
Sonicator or homogenizer
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile tube or vial.
-
Add the calculated volume of corn oil to achieve the desired final concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
For a more uniform suspension, sonicate the mixture in a water bath sonicator for 5-10 minutes or use a homogenizer until no visible clumps of powder remain.
-
Visually inspect the suspension for uniformity before each administration. Vortex immediately before dosing to ensure homogeneity.
Protocol 2: Preparation of this compound in an Aqueous Suspension for Oral Gavage
Materials:
-
This compound powder
-
Carboxymethyl cellulose (CMC), low viscosity
-
Tween 80
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Sterile containers
Procedure:
-
Prepare the 0.5% CMC + 0.1% Tween 80 vehicle:
-
In a sterile container, add 0.5 g of CMC to approximately 80 mL of sterile water while stirring continuously with a magnetic stirrer.
-
Heat the solution to 60-70°C while stirring to facilitate the dissolution of CMC.
-
Once the CMC is fully dissolved, allow the solution to cool to room temperature.
-
Add 0.1 mL of Tween 80 and mix thoroughly.
-
Bring the final volume to 100 mL with sterile water and stir until homogeneous.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound powder and place it in a sterile container.
-
Add a small volume of the prepared vehicle to the powder to create a smooth paste.
-
Gradually add the remaining vehicle while stirring or vortexing until the desired final concentration is reached.
-
Stir the suspension for at least 15-30 minutes before administration to ensure uniformity. Vortex immediately before each dose.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for preparing this compound for in vivo studies.
Caption: Workflow for the preparation and administration of this compound for in vivo studies.
Conclusion
The successful use of this compound in in vivo studies is highly dependent on the selection of an appropriate vehicle and the use of a consistent preparation method. The protocols outlined in this document provide researchers with reliable starting points for formulating this potent NAMPT inhibitor. It is recommended to perform small-scale formulation trials to ensure the stability and homogeneity of the preparation before commencing large-scale animal studies. Always refer to institutional guidelines and ethical considerations when conducting animal research.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for A-1293201 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1293201 is a potent and selective, substrate-independent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] Cancer cells often exhibit an increased reliance on the NAMPT-mediated salvage pathway to meet their high demand for NAD+, a critical coenzyme for various cellular processes including metabolism, DNA repair, and signaling. By inhibiting NAMPT, this compound effectively depletes cellular NAD+ and subsequently ATP levels, leading to cancer cell death.[1] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, including mouse xenografts.[2][3]
These application notes provide a summary of the in vivo efficacy of this compound in a human colorectal cancer xenograft model and detailed protocols for its administration and the subsequent evaluation of its anti-tumor activity.
Data Presentation
The following tables summarize the quantitative data from a key preclinical study evaluating the efficacy of this compound in an HCT116 human colorectal carcinoma xenograft mouse model.
Table 1: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Compound | Dosage | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 25 mg/kg | Oral (p.o.) | Once a day (3 days on, 4 days off) for 3 cycles | Significant tumor growth delay | [4] |
| This compound | 50 mg/kg | Oral (p.o.) | Once a day (3 days on, 4 days off) for 3 cycles | Dose-dependent tumor regression | [4] |
Table 2: Experimental Details of the HCT116 Xenograft Study
| Parameter | Details | Reference |
| Cell Line | HCT116 (Human Colorectal Carcinoma) | [4][5] |
| Animal Model | Athymic Nude Mice | [5] |
| Tumor Implantation | Subcutaneous injection of HCT116 cells | [5] |
| Vehicle | Not explicitly stated | |
| Study Duration | Approximately 3-4 weeks | [4] |
Experimental Protocols
This section provides a detailed methodology for a typical mouse xenograft study involving the administration of this compound.
Protocol 1: HCT116 Xenograft Tumor Model and this compound Administration
1. Cell Culture and Preparation:
- Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the logarithmic growth phase using trypsin-EDTA.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
2. Animal Handling and Tumor Implantation:
- Use female athymic nude mice, 6-8 weeks old.
- Acclimatize the animals for at least one week before the experiment.
- Subcutaneously inject 0.1 mL of the HCT116 cell suspension into the right flank of each mouse.
- Monitor the animals regularly for tumor growth.
3. Tumor Growth Monitoring and Grouping:
- Measure tumor dimensions using calipers at least twice a week.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Once tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. This compound Formulation and Administration:
- Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
- Administer this compound orally (p.o.) via gavage at the desired concentrations (e.g., 25 mg/kg and 50 mg/kg).
- The control group should receive the vehicle only.
- Follow the specified dosing schedule, for example, once daily for 3 consecutive days, followed by 4 days of no treatment, repeated for 3 cycles.[4]
5. Efficacy Evaluation and Data Analysis:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
- Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound in Mouse Xenograft Model
Caption: this compound mouse xenograft workflow.
References
Application Notes and Protocols: Measuring the NAD+/NADH Ratio Following Treatment with A-1293201
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1293201 is a potent and specific non-substrate inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By inhibiting NAMPT, this compound effectively depletes the cellular NAD+ pool, leading to a cascade of events including metabolic collapse, ATP depletion, and ultimately, cancer cell death.[2] The NAD+/NADH ratio is a critical indicator of the cellular redox state and is fundamental to a myriad of cellular processes, including energy metabolism and the activity of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[3][4] Therefore, accurately measuring the NAD+/NADH ratio after this compound treatment is crucial for understanding its mechanism of action and evaluating its therapeutic efficacy.
These application notes provide detailed protocols for the quantification of the NAD+/NADH ratio in biological samples treated with this compound, summarize available data on its effects on total NAD levels, and illustrate the relevant signaling pathways.
Data Presentation
Table 1: Effect of this compound on Total NAD (NADt) Levels in HCT116 Cells
| Treatment Time (hours) | This compound Concentration (nM) | % of Vehicle Control NADt |
| 24 | 3 | ~50% |
| 24 | 10 | ~20% |
| 24 | 30 | <10% |
| 48 | 3 | ~20% |
| 48 | 10 | <10% |
| 48 | 30 | <10% |
| 72 | 3 | <10% |
| 72 | 10 | <10% |
| 72 | 30 | <10% |
Data is estimated from graphical representations in published literature and is intended for illustrative purposes.[5] Actual values should be determined experimentally.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound, from the inhibition of NAMPT to the downstream cellular consequences.
Caption: this compound inhibits NAMPT, disrupting the NAD+ salvage pathway and leading to apoptosis.
Experimental Workflow for NAD+/NADH Ratio Measurement
This diagram outlines the general workflow for measuring the NAD+/NADH ratio in cell cultures treated with this compound.
Caption: Experimental workflow for determining the NAD+/NADH ratio after this compound treatment.
Experimental Protocols
Accurate measurement of the NAD+/NADH ratio is challenging due to the instability of these molecules and their rapid interconversion. The following protocols are adapted from established methods and are suitable for use with this compound-treated samples. It is critical to perform separate extractions for NAD+ and NADH to prevent degradation and interconversion.
Protocol 1: Enzymatic Cycling Assay for NAD+/NADH Ratio
This method is based on a lactate dehydrogenase cycling reaction and is amenable to a 96-well plate format for high-throughput analysis.
Materials:
-
This compound
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
NAD+ Extraction Buffer: 0.1 N HCl
-
NADH Extraction Buffer: 0.1 N NaOH
-
Neutralization Buffer: 1 M Tris base (for NAD+ extracts) or 1 M HCl (for NADH extracts)
-
NAD+/NADH Assay Kit (commercial kits are recommended for their optimized reagents, e.g., from Cell Biolabs, Abcam, or similar suppliers)
-
96-well microplate
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with desired concentrations of this compound for various time points. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, scrape and collect them in PBS. For suspension cells, directly pellet them.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Differential Extraction:
-
For NAD+ Measurement: Resuspend the cell pellet in 100 µL of ice-cold NAD+ Extraction Buffer (0.1 N HCl). Vortex briefly and incubate at 80°C for 60 minutes.
-
For NADH Measurement: Resuspend a parallel cell pellet in 100 µL of ice-cold NADH Extraction Buffer (0.1 N NaOH). Vortex briefly and incubate at 80°C for 60 minutes.
-
-
Neutralization:
-
After incubation, centrifuge the lysates at 14,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the NAD+ extract by adding an appropriate volume of 1 M Tris base.
-
Neutralize the NADH extract by adding an appropriate volume of 1 M HCl. Confirm the pH is between 7 and 8.
-
-
Quantification:
-
Follow the manufacturer's instructions for the chosen NAD+/NADH assay kit.
-
Typically, this involves preparing a standard curve with known concentrations of NAD+.
-
Add the extracted and neutralized samples and standards to the 96-well plate.
-
Add the cycling enzyme mix and incubate for the recommended time.
-
Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentrations of NAD+ and NADH in your samples using the standard curve.
-
Normalize the values to the protein concentration of the initial cell lysate (determined by a Bradford or BCA assay on a parallel, non-extracted sample).
-
Calculate the NAD+/NADH ratio.
-
Protocol 2: HPLC-Based Quantification of NAD+/NADH
This method offers high specificity and accuracy for the quantification of NAD+ and NADH.
Materials:
-
This compound-treated cells
-
Ice-cold PBS
-
Extraction Solvent: 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid
-
Neutralization Solution: 15% (w/v) ammonium bicarbonate
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 5 mM ammonium acetate in water
-
Mobile Phase B: 5 mM ammonium acetate in methanol
-
NAD+ and NADH standards
Procedure:
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from Protocol 1.
-
Extraction:
-
Resuspend the cell pellet in 1 mL of ice-cold Extraction Solvent.
-
Vortex vigorously for 1 minute and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
-
Neutralization:
-
Transfer the supernatant to a new tube.
-
Immediately neutralize the extract by adding an appropriate volume of Neutralization Solution to bring the pH to ~7.
-
-
Sample Preparation for HPLC:
-
Dry the neutralized extract using a vacuum concentrator.
-
Reconstitute the dried sample in a suitable volume of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Inject the prepared sample and standards onto the HPLC system.
-
Use a gradient elution program to separate NAD+ and NADH. A typical gradient might be:
-
0-1 min: 1.5% B
-
1-3 min: Gradient to 95% B
-
3-5 min: 95% B
-
5.1-6 min: 1.5% B
-
-
Detect NAD+ and NADH by UV absorbance at 260 nm.
-
-
Data Analysis:
-
Quantify the peak areas of NAD+ and NADH in the samples by comparing them to the standard curve.
-
Normalize the results to the initial cell number or protein concentration.
-
Calculate the NAD+/NADH ratio.
-
Protocol 3: LC-MS/MS for High-Sensitivity Quantification
LC-MS/MS provides the highest sensitivity and specificity for NAD+ and NADH measurement, allowing for the analysis of small sample sizes.
Materials:
-
All materials from Protocol 2
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
Internal standards (e.g., ¹³C₅-NAD+)
Procedure:
-
Sample Preparation: Follow steps 1-4 from Protocol 2. The use of an internal standard, added during the extraction step, is highly recommended for accurate quantification.
-
LC-MS/MS Analysis:
-
The LC separation can be performed as described in Protocol 2.
-
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for NAD+, NADH, and the internal standard. For example:
-
NAD+: m/z 664.1 -> 428.1
-
NADH: m/z 666.1 -> 428.1
-
-
-
Data Analysis:
-
Quantify NAD+ and NADH by calculating the peak area ratios of the analyte to the internal standard and comparing them to a standard curve.
-
Normalize the data and calculate the NAD+/NADH ratio.
-
Conclusion
Measuring the NAD+/NADH ratio is a critical step in elucidating the mechanism of action of NAMPT inhibitors like this compound. The choice of method will depend on the required throughput, sensitivity, and available instrumentation. Enzymatic assays are well-suited for high-throughput screening, while HPLC and LC-MS/MS offer greater accuracy and specificity for detailed mechanistic studies. By following these protocols, researchers can obtain reliable data to advance our understanding of NAD+ metabolism in cancer and the development of novel therapeutics.
References
Application Notes and Protocols: A-1293201 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1293201 is a potent and selective, substrate-independent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] Cancer cells exhibit a high metabolic rate and are often more dependent on the NAD+ salvage pathway for energy production (ATP synthesis), DNA repair, and various signaling processes. Inhibition of NAMPT by this compound leads to a significant depletion of intracellular NAD+ and subsequently ATP, triggering metabolic crisis and inducing apoptotic cell death in cancer cells.[1][3] Preclinical studies have demonstrated the robust anti-tumor activity of this compound as a single agent.[4][5] This document outlines the rationale, experimental protocols, and data presentation for investigating the synergistic potential of this compound in combination with standard-of-care chemotherapy agents such as taxanes (e.g., paclitaxel) and platinum-based drugs (e.g., carboplatin), as well as anthracyclines (e.g., doxorubicin). The combination of NAMPT inhibitors with conventional chemotherapy is a promising strategy to enhance anti-tumor efficacy and potentially overcome drug resistance.[4][6]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound and Chemotherapy Agents as Monotherapies
| Compound | Cell Line | IC50 (nM) | Assay | Reference |
| This compound | PC3 (Prostate) | 55.7 | Cell Viability Assay | [6] |
| Paclitaxel | MDA-MB-231 (Breast) | 20 (approx.) | Cell Viability Assay | [7] |
| Carboplatin | Ovarian Cancer Cell Lines | 10,000 - 30,000 | Clonogenic Assay | [8] |
| Doxorubicin | MDA-MB-231 (Breast) | Varies | Cell Viability Assay | [9] |
Table 2: Illustrative In Vivo Tumor Growth Inhibition with Combination Therapy
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Animal Model |
| Vehicle Control | Daily | 0 | Xenograft (e.g., HCT116) |
| This compound | Oral, Daily | 40-60 | Xenograft (e.g., HCT116) |
| Chemotherapy Agent | IV, Intermittent | 30-50 | Xenograft (e.g., HCT116) |
| This compound + Chemotherapy | Combination Dosing | 70-90 (Synergistic) | Xenograft (e.g., HCT116) |
Note: The data in Table 2 is illustrative and represents a hypothetical synergistic outcome. Actual results will vary depending on the specific chemotherapy agent, cancer model, and dosing regimen.
Signaling Pathways and Mechanisms of Synergy
The combination of this compound with traditional chemotherapy agents is predicated on complementary mechanisms of action that can lead to synergistic anti-tumor effects.
This compound inhibits NAMPT, leading to NAD+ depletion. This impairs critical cellular functions including ATP production and DNA repair processes that are dependent on NAD+-consuming enzymes like Poly (ADP-ribose) polymerases (PARPs). Chemotherapeutic agents like carboplatin cause DNA damage, while taxanes like paclitaxel induce mitotic arrest. The combination of this compound with these agents can lead to a multi-pronged attack on cancer cells, enhancing cell cycle arrest and promoting apoptosis.
Experimental Protocols
In Vitro Combination Studies
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with various chemotherapy agents on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, A549, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (powder)
-
Chemotherapy agent (e.g., Paclitaxel, Carboplatin, Doxorubicin)
-
DMSO (for dissolving compounds)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Culture: Maintain cancer cell lines in their recommended complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapy agent in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment: Treat the cells with this compound and the chemotherapy agent, both as single agents and in combination at various ratios. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for 72 to 96 hours.
-
Cell Viability Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions. Briefly, add the reagent to each well, incubate to stabilize the luminescent signal, and measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to determine the Combination Index (CI) values, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Chemotherapy agent formulated for intravenous injection
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Chemotherapy agent
-
Group 4: this compound + Chemotherapy agent
-
-
Treatment Administration:
-
Administer this compound via oral gavage daily or as determined by pharmacokinetic studies.
-
Administer the chemotherapy agent intravenously according to a clinically relevant schedule (e.g., once weekly).
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, or if there are signs of excessive toxicity (e.g., >20% body weight loss).
-
Tumor Analysis: At the end of the study, excise the tumors and measure their weight. Tumors can be processed for pharmacodynamic biomarker analysis (e.g., Western blot for NAD+ levels, immunohistochemistry for proliferation and apoptosis markers).
Conclusion
The combination of the NAMPT inhibitor this compound with standard chemotherapy agents represents a rational and promising approach for the treatment of various cancers. The protocols outlined in this document provide a framework for the preclinical evaluation of these combinations. The synergistic potential observed in these studies could pave the way for future clinical investigations, offering a novel therapeutic strategy for patients with difficult-to-treat malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low Dose of Paclitaxel Combined with XAV939 Attenuates Metastasis, Angiogenesis and Growth in Breast Cancer by Suppressing Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing A-1293201 Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell viability assays for evaluating the efficacy of A-1293201, a substrate-independent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). The protocols and data presented herein are intended to facilitate the design and execution of robust in vitro studies to characterize the anti-proliferative effects of this compound.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] Cancer cells exhibit a heightened reliance on the NAMPT-mediated salvage pathway to maintain their high metabolic rate and sustain rapid proliferation. By inhibiting NAMPT, this compound effectively depletes the cellular NAD+ and NADH pools, leading to a subsequent reduction in ATP levels and ultimately inducing cancer cell death. This compound is a non-substrate inhibitor, meaning its mechanism does not involve being a substrate for the NAMPT enzyme.[2]
Data Presentation: In Vitro Efficacy of NAMPT Inhibitors
The following table summarizes the in vitro anti-proliferative activity of this compound and other relevant NAMPT inhibitors across various cancer cell lines. This data provides a comparative reference for the potency of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| This compound | PC3 | Prostate Cancer | 55.7 | Not Specified |
| OT-82 | Hematological Malignancies (average) | Various | 2.89 ± 0.47 | Not Specified |
| OT-82 | Non-Hematological Malignancies (average) | Various | 13.03 ± 2.94 | Not Specified |
| KPT-9274 | Caki-1 | Renal Cell Carcinoma | ~120 (enzyme IC50), 600 (cell IC50) | Not Specified |
| KPT-9274 | 786-O | Renal Cell Carcinoma | 570 | Not Specified |
| FK866 | Various | Various | ~1 | Not Specified |
Signaling Pathway of NAMPT Inhibition by this compound
The inhibitory action of this compound on NAMPT initiates a cascade of intracellular events culminating in cell death. The following diagram illustrates the key signaling pathways affected by this compound.
Caption: this compound inhibits NAMPT, leading to NAD+ depletion and subsequent cellular consequences.
Experimental Workflow for Assessing this compound Efficacy
A systematic workflow is essential for accurately determining the in vitro efficacy of this compound. The following diagram outlines a typical experimental process.
Caption: A standard workflow for determining the IC50 of this compound in cancer cell lines.
Experimental Protocols
Detailed methodologies for three common cell viability assays are provided below. These protocols can be adapted for use with this compound to determine its anti-proliferative effects.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubation: Incubate the plates for the desired treatment period (typically 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Plot the percentage of cell viability versus the log concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
This is a second-generation colorimetric assay that produces a soluble formazan product, simplifying the procedure.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Combined MTS/PMS solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired treatment period (typically 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PMS solution directly to each well containing 100 µL of culture medium.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 atmosphere. The incubation time will depend on the cell type and density.
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Follow step 7 of the MTT assay protocol to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, through a luminescent signal.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Opaque-walled 96-well plates (to prevent well-to-well signal cross-talk)
-
CellTiter-Glo® Reagent (reconstituted according to the manufacturer's instructions)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates.
-
Incubation: Incubate the plates for the desired treatment period (typically 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Follow step 7 of the MTT assay protocol to determine the IC50 value.
References
Application Notes and Protocols for A-1293201 in Tumor Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of A-1293201, a potent and substrate-independent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), for inducing apoptosis in tumor cells. Detailed protocols for key experiments are provided to facilitate the investigation of this compound in a laboratory setting.
Introduction
This compound is a small molecule inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] Cancer cells exhibit a heightened reliance on the NAMPT-mediated salvage pathway to meet their increased metabolic demands for NAD+, a critical cofactor for cellular redox reactions, energy metabolism, and DNA repair. By inhibiting NAMPT, this compound effectively depletes the cellular NAD+ and NADH pools, leading to a subsequent reduction in ATP levels and ultimately triggering apoptotic cell death in cancer cells.[1][2] Notably, this compound has demonstrated the ability to overcome acquired resistance to other NAMPT inhibitors.[1]
Mechanism of Action
This compound functions by binding to and inhibiting the enzymatic activity of NAMPT. This blockade of the NAD+ salvage pathway initiates a signaling cascade that culminates in apoptosis. The depletion of NAD+ disrupts cellular energy metabolism and redox balance, leading to mitochondrial dysfunction and the activation of intrinsic apoptotic pathways.
Data Presentation
Antiproliferative Activity of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been evaluated in various cancer cell lines. The data highlights the potent antiproliferative activity of the compound.
| Cell Line | Cancer Type | IC50 (nM) |
| PC-3 | Prostate Cancer | 56[2] |
Further research is ongoing to expand this list to a wider panel of cancer cell lines.
Induction of Apoptosis by this compound
Treatment with this compound leads to a dose- and time-dependent increase in apoptosis in cancer cells. The following table summarizes representative data on apoptosis induction.
| Cell Line | Concentration of this compound | Treatment Time (hours) | % Apoptotic Cells (Annexin V+) |
| HCT116 | 100 nM | 72 | Data not yet available |
| PC-3 | 100 nM | 72 | Data not yet available |
Quantitative data on the percentage of apoptotic cells will be updated as it becomes available.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the quantitative analysis of apoptosis induction by this compound using flow cytometry.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time points. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting changes in the expression of apoptosis-related proteins following treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-xL, Mcl-1, Bax, Bak, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Intracellular NAD+/NADH Measurement
This protocol is for quantifying the depletion of NAD+ and NADH levels after this compound treatment.
Materials:
-
Cancer cell lines of interest
-
This compound
-
NAD+/NADH Assay Kit
-
Microplate reader
Procedure:
-
Treat cells with this compound at various concentrations and for different durations.
-
Harvest the cells and extract NAD+/NADH according to the assay kit manufacturer's instructions.
-
Perform the NAD+/NADH cycling reaction as described in the kit protocol.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the intracellular concentrations of NAD+ and NADH based on a standard curve.
In Vivo Xenograft Tumor Model
This protocol provides a general guideline for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., HCT116)
-
Matrigel
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
References
Troubleshooting & Optimization
A-1293201 solubility issues and best solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and use of the NAMPT inhibitor, A-1293201.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and substrate-independent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By inhibiting NAMPT, this compound effectively reduces the total cellular levels of NAD+ and NADH (NADt). This depletion of the critical coenzyme NAD+ leads to a subsequent depletion of ATP, disrupting cellular metabolism and energy production, which ultimately triggers cancer cell death.[1] this compound has shown antitumor activity and the ability to overcome acquired resistance to other NAMPT inhibitors.[1]
Q2: What is the primary solvent for dissolving this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO, and for optimal results, it is advised to use newly opened, anhydrous DMSO, as the solvent is hygroscopic.[3]
Q3: What is the known solubility of this compound in DMSO?
The solubility of this compound in DMSO has been determined to be 62.5 mg/mL, which corresponds to a molarity of 171.03 mM. It is important to note that achieving this concentration may require sonication.[3]
Q4: Is this compound soluble in other common laboratory solvents like ethanol or water?
There is limited specific data available in the public domain regarding the solubility of this compound in aqueous solutions such as water or PBS, or in other organic solvents like ethanol. While some isoindoline urea-based NAMPT inhibitors have been optimized for improved aqueous solubility, this compound itself is generally expected to have low solubility in water.[4] Researchers are advised to perform small-scale solubility tests before preparing larger stock solutions in solvents other than DMSO.
Q5: How should stock solutions of this compound be stored?
Prepared stock solutions of this compound in a solvent should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[3]
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound in DMSO
-
Problem: The compound is not fully dissolving in DMSO, or a precipitate is observed.
-
Possible Causes & Solutions:
-
Insufficient Sonication: this compound may require mechanical assistance to fully dissolve.
-
Recommended Action: Use an ultrasonic bath or a probe sonicator. While specific parameters are not defined in the literature, a general starting point is to sonicate for 15-30 minute intervals, ensuring the sample is kept cool by placing it in an ice bath between sonication cycles to prevent degradation.[5] Visually inspect for complete dissolution (a clear solution with no visible particles).
-
-
Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can significantly reduce the solubility of many organic compounds.
-
Recommended Action: Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO. Once opened, store the DMSO bottle properly, tightly sealed, and in a desiccator if possible.
-
-
Concentration Too High: You may be attempting to prepare a stock solution above the known solubility limit.
-
Recommended Action: Do not exceed the known solubility of 62.5 mg/mL in DMSO. If a higher concentration is required for your experiment, it is likely not feasible with this compound.
-
-
Issue 2: Precipitation of this compound Upon Dilution into Aqueous Media
-
Problem: The compound precipitates out of solution when the DMSO stock is diluted into cell culture media or an aqueous buffer.
-
Possible Causes & Solutions:
-
Low Aqueous Solubility: this compound has poor solubility in aqueous solutions. When the concentration of DMSO is significantly lowered upon dilution, the compound may no longer stay in solution.
-
Recommended Action:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution (typically ≤0.5%) that is compatible with your experimental system.
-
Serial Dilutions: Perform serial dilutions in your aqueous medium. It can be beneficial to add the DMSO stock to the aqueous solution while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations of the compound that can promote precipitation.
-
Use of a Surfactant: In some instances, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) in the final working solution can help to maintain the solubility of hydrophobic compounds. This must be tested for compatibility with your specific cell line or assay.
-
-
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 365.43 | 62.5 | 171.03 | Requires sonication. Use of fresh, anhydrous DMSO is recommended.[3] |
| Water | 365.43 | Data not available | Data not available | Expected to be poorly soluble. |
| Ethanol | 365.43 | Data not available | Data not available | Solubility not well characterized. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Ultrasonic bath
-
-
Procedure:
-
Equilibrate the vial containing this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.65 mg of this compound (Molar Mass = 365.43 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution briefly to initially mix the compound.
-
Place the vial in an ultrasonic water bath. Sonicate in intervals of 15-30 minutes.
-
After each sonication interval, visually inspect the solution. If undissolved particles remain, continue sonication. It is crucial to keep the sample cool by using an ice bath during sonication to prevent any potential degradation of the compound.
-
Once the solution is clear and all solid has dissolved, the stock solution is ready.
-
Aliquot the stock solution into smaller volumes in sterile tubes for storage at -80°C. This will minimize the number of freeze-thaw cycles.
-
Visualizations
Caption: Mechanism of action of this compound as a NAMPT inhibitor.
Caption: Recommended workflow for preparing this compound stock solution.
References
- 1. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonication-assisted protein extraction improves proteomic detection of membrane-bound and DNA-binding proteins from tumor tissues - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing A-1293201 dosage for maximum antitumor effect
Welcome to the technical support center for A-1293201, a potent and substrate-independent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). This resource provides essential information for researchers, scientists, and drug development professionals to optimize the dosage of this compound for maximum antitumor effect in preclinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a substrate-independent inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By inhibiting NAMPT, this compound effectively reduces the total cellular levels of NAD+ and NADH (NADt), leading to a subsequent depletion of ATP and ultimately inducing cancer cell death.[1][3][4] This mechanism is particularly effective in cancer cells due to their high metabolic rate and increased dependence on the NAD+ salvage pathway for survival.[2][4]
Q2: What is a recommended starting concentration range for in vitro experiments?
Based on available data, a starting point for dose-response experiments would be in the low nanomolar range. For instance, the half-maximal inhibitory concentration (IC50) for this compound in PC-3 prostate cancer cells has been reported to be 56 nM after a 5-day incubation.[1] It is recommended to perform a dose-response curve starting from low nanomolar (e.g., 1 nM) to micromolar concentrations (e.g., 1-10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long does it take for this compound to induce NAD+ depletion and cell death?
The depletion of NAD+ can be observed within 24 hours of treatment with this compound.[4] However, the subsequent depletion of ATP and induction of cell death may take longer, typically between 48 to 72 hours or more, depending on the cell line and the concentration of the inhibitor.[4] It is crucial to perform time-course experiments to determine the optimal endpoint for your assays.
Q4: Is this compound effective in all cancer cell lines?
The efficacy of this compound can vary between different cancer cell lines. This variability is often linked to the expression levels of enzymes in alternative NAD+ biosynthesis pathways.[2][5] Cell lines that express high levels of Nicotinate Phosphoribosyltransferase (NAPRT), the key enzyme in the Preiss-Handler pathway, may exhibit resistance to NAMPT inhibitors by utilizing nicotinic acid to synthesize NAD+.[2][5]
Troubleshooting Guide
Issue 1: No significant decrease in cell viability is observed after treatment with this compound.
-
Possible Cause 1: Suboptimal Drug Concentration or Incubation Time.
-
Solution: Perform a comprehensive dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) and extend the incubation period (e.g., 24, 48, 72, and 96 hours). It is essential to include positive controls known to induce cell death in your cell line to ensure the assay is working correctly.
-
-
Possible Cause 2: Intrinsic or Acquired Resistance.
-
Solution: Investigate potential resistance mechanisms.[5][6]
-
Alternative NAD+ Synthesis Pathways: Check the expression levels of NAPRT and quinolinate phosphoribosyltransferase (QPRT) in your cell line.[5][6] High expression of these enzymes can confer resistance.
-
NAMPT Mutations: Acquired resistance can arise from mutations in the NAMPT gene that prevent inhibitor binding.[6][7]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, can lead to increased efflux of the drug from the cell.[5][6]
-
-
-
Possible Cause 3: Issues with the Compound.
-
Solution: Ensure the proper storage of this compound stock solutions (e.g., at -80°C for long-term storage) to maintain its activity.[1] It is also advisable to verify the concentration and purity of the compound.
-
Issue 2: High variability in results between replicate experiments.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a uniform single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells into plates. It is good practice to visually inspect plates after seeding to confirm even cell distribution.
-
-
Possible Cause 2: Edge Effects in Microplates.
-
Solution: To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humid environment.
-
-
Possible Cause 3: Fluctuation in Incubation Conditions.
-
Solution: Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment. Variations in these conditions can affect cell growth and drug efficacy.
-
Data Presentation
Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Assay Method |
| PC-3 | Prostate Cancer | 56 | 5 days | CellTiter-Glo |
| HCT116 | Colon Cancer | NADt depletion observed | 24-72 hours | NAD/NADH-Glo |
Note: This table will be updated as more public data becomes available.
Experimental Protocols & Methodologies
Protocol 1: Dose-Response Cell Viability Assay
This protocol outlines the steps to determine the IC50 value of this compound using a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 100 µL of the ATP detection reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular NAD+/NADH Level Measurement
This protocol describes how to measure changes in intracellular NAD+ and NADH levels using a commercially available luminescence-based assay (e.g., NAD/NADH-Glo™ Assay).
-
Sample Preparation:
-
Seed cells and treat with this compound as described in Protocol 1.
-
At the desired time point (e.g., 24 hours), wash the cells with PBS.
-
-
Lysis and NAD+/NADH Detection:
-
To measure total NADt (NAD+ and NADH), add the appropriate lysis and detection reagent to the wells.
-
To measure NADH specifically, pretreat the cells with a reagent that degrades NAD+ before adding the detection reagent.
-
Incubate according to the manufacturer's instructions to allow for cell lysis and the enzymatic reaction to generate a luminescent signal.
-
-
Measurement and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the concentrations of NADt and NADH based on a standard curve.
-
The NAD+ concentration can be determined by subtracting the NADH concentration from the total NADt concentration.
-
Analyze the dose-dependent effect of this compound on NAD+ and NADH levels.
-
Visualizations
Caption: this compound inhibits the NAMPT enzyme, blocking the NAD+ salvage pathway.
Caption: Experimental workflow for determining the dose-response of this compound.
Caption: Troubleshooting flowchart for unexpected results with this compound.
References
- 1. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to A-1293201
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address acquired resistance to the NAMPT inhibitor, A-1293201.
Troubleshooting Guides
Problem: Decreased Sensitivity to this compound in Long-Term Cultures
Possible Cause 1: Upregulation of Compensatory NAD+ Synthesis Pathways
Cancer cells can develop resistance to this compound by upregulating alternative pathways for NAD+ production, thereby bypassing the NAMPT-mediated salvage pathway. The two primary compensatory pathways are the Preiss-Handler pathway, which utilizes nicotinic acid (NA) via the enzyme nicotinate phosphoribosyltransferase (NAPRT), and the de novo synthesis pathway from tryptophan, involving the enzyme quinolinate phosphoribosyltransferase (QPRT).[1][2]
Suggested Solutions:
-
Assess the expression of NAPRT and QPRT: Use qRT-PCR or Western blotting to compare the expression levels of NAPRT and QPRT in your resistant cell line versus the parental, sensitive line.
-
Inhibit the compensatory pathways:
-
Consider next-generation NAMPT inhibitors: this compound may already show better efficacy than first-generation inhibitors in cells with upregulated QPRT.[5]
Possible Cause 2: Acquired Mutations in the NAMPT Gene
Mutations in the NAMPT gene can alter the binding site of this compound, reducing its inhibitory effect. While this compound is designed to overcome some mutations that confer resistance to older NAMPT inhibitors, novel mutations can still arise.[6]
Suggested Solutions:
-
Sequence the NAMPT gene: Perform Sanger or next-generation sequencing of the NAMPT gene in your resistant cell line to identify any potential mutations.
-
Structural modeling: If a mutation is identified, use molecular modeling to predict its impact on the binding of this compound to the NAMPT protein.
-
Test alternative NAMPT inhibitors: A different class of NAMPT inhibitor may still be effective against a cell line with a specific NAMPT mutation.
Possible Cause 3: Metabolic Reprogramming
Resistant cells may adapt their metabolism to become less reliant on NAD+ or to increase NAD+ recycling. A common adaptation is a shift towards increased glycolysis.[1]
Suggested Solutions:
-
Metabolic profiling: Conduct metabolomic analysis to compare the metabolic landscape of your resistant and sensitive cell lines. Look for changes in glucose uptake, lactate production, and key glycolytic enzymes.
-
Combination therapy with glycolysis inhibitors: Co-treatment with a glycolysis inhibitor, such as 2-deoxyglucose (2-DG), may synergistically enhance the cytotoxic effects of this compound in resistant cells.[7][8][9]
Possible Cause 4: Increased Drug Efflux
Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][10]
Suggested Solutions:
-
Assess ABC transporter expression: Use qRT-PCR or Western blotting to check for the overexpression of ABCB1 and other relevant ABC transporter genes in your resistant cell line.
-
Co-treatment with an ABC transporter inhibitor: Use a known ABCB1 inhibitor, such as verapamil or elacridar, in combination with this compound to see if sensitivity can be restored.[11]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to NAMPT inhibitors like this compound?
A1: The main mechanisms of acquired resistance to NAMPT inhibitors include:
-
Upregulation of compensatory NAD+ synthesis pathways: Activation of the Preiss-Handler (via NAPRT) and de novo (via QPRT) pathways to produce NAD+ from alternative sources.[1][2]
-
Mutations in the NAMPT gene: Genetic alterations in the drug's target can prevent effective binding and inhibition.[12]
-
Metabolic reprogramming: Cells can shift their metabolic processes, such as increasing glycolysis, to adapt to lower NAD+ levels.[1]
-
Increased drug efflux: Overexpression of drug transporters like ABCB1 can reduce the intracellular concentration of the inhibitor.[1][10]
Q2: My cells have become resistant to a first-generation NAMPT inhibitor. Will this compound be effective?
A2: this compound is a next-generation NAMPT inhibitor and has been shown to be effective against some resistance mechanisms that affect older inhibitors. For example, in a cell line resistant to GMX1778 due to a NAMPT mutation and QPRT overexpression, this compound was still partially effective.[5] It is also designed to overcome resistance mediated by the NAMPT Y18 mutant to CHS-828.[6] However, the efficacy will depend on the specific resistance mechanism. It is recommended to test this compound empirically on your resistant cell line.
Q3: What combination therapies are most promising for overcoming this compound resistance?
A3: Combination therapy is a key strategy to overcome resistance. Promising combinations include:
-
PARP inhibitors: NAMPT inhibition depletes NAD+, a necessary co-factor for PARP enzymes involved in DNA repair. Combining this compound with a PARP inhibitor can lead to synthetic lethality, especially in tumors with existing DNA repair deficiencies.[13][14][15][16]
-
Glycolysis inhibitors: Since metabolic reprogramming towards glycolysis is a common resistance mechanism, combining this compound with a glycolysis inhibitor can target this vulnerability.[7][8][9][17]
-
Inhibitors of compensatory NAD+ pathways: As mentioned in the troubleshooting guide, co-treatment with NAPRT or QPRT inhibitors (or limiting tryptophan for the latter) can be effective.[2][3][4]
Q4: How can I determine if two drugs are acting synergistically in my resistant cell line?
A4: The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[18][19][20][21] This method involves treating cells with a range of concentrations of each drug alone and in combination at a constant ratio. The resulting dose-effect data is used to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[18][19][20][21]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound and Combination Therapies in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | This compound | 10 | - |
| Resistant | This compound | 500 | 50 |
| Resistant | This compound + PARP Inhibitor (e.g., Olaparib) | 50 | 5 |
| Resistant | This compound + Glycolysis Inhibitor (e.g., 2-DG) | 75 | 7.5 |
| Resistant (NAPRT+) | This compound + NAPRT Inhibitor | 60 | 6 |
| Resistant (ABCB1+) | This compound + ABCB1 Inhibitor | 80 | 8 |
Note: These are example values to illustrate the potential effects of combination therapies. Actual values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol is adapted from methods used to generate resistance to other targeted therapies.[22]
-
Initial Culture: Begin with a parental cancer cell line that is sensitive to this compound.
-
Dose Escalation: Culture the cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Subculture: Once the cells have recovered and are proliferating at a normal rate, subculture them and increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitor Viability: At each concentration step, monitor cell viability and growth rate. Allow the cells to adapt and resume normal proliferation before the next dose escalation.
-
Establish Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-50 times the original IC50), the resistant cell line is established.
-
Characterization: Characterize the resistant cell line by determining its IC50 for this compound and comparing it to the parental line. Investigate the underlying resistance mechanisms as described in the troubleshooting guide.
Protocol 2: Measurement of Intracellular NAD+ Levels
This protocol outlines a common enzymatic cycling assay for measuring NAD+.
-
Cell Lysis: Harvest cells and lyse them using an appropriate buffer to release intracellular contents.
-
NAD+ Extraction: Perform an acid extraction (e.g., with perchloric acid) to specifically isolate NAD+. NADH is unstable in acid and will be degraded.
-
Neutralization: Neutralize the acid extract.
-
Enzymatic Cycling Reaction:
-
Prepare a reaction mixture containing alcohol dehydrogenase, a substrate (e.g., ethanol), and a chromogenic reagent (e.g., MTT or WST-1).
-
Add the extracted NAD+ sample to the reaction mixture.
-
NAD+ will be reduced to NADH by alcohol dehydrogenase.
-
The NADH will then reduce the chromogenic reagent, producing a colored product.
-
The reaction is cyclic, amplifying the signal.
-
-
Spectrophotometric Measurement: Measure the absorbance of the colored product at the appropriate wavelength.
-
Quantification: Determine the NAD+ concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of NAD+.
Protocol 3: Assessment of Drug Synergy using the Chou-Talalay Method
This protocol provides a general workflow for assessing drug synergy.[18][19][20][21]
-
Determine IC50 of Single Agents: First, determine the IC50 values for this compound and the combination drug (e.g., a PARP inhibitor) individually in your resistant cell line.
-
Select Combination Ratios: Choose a fixed ratio of the two drugs based on their individual IC50 values (e.g., a ratio of their IC50s).
-
Set up Combination Assay:
-
Plate the resistant cells in a multi-well plate.
-
Treat the cells with a serial dilution of this compound alone, the combination drug alone, and the two drugs combined at the fixed ratio.
-
Include untreated control wells.
-
-
Assess Cell Viability: After a set incubation period (e.g., 72 hours), assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use a software program like CompuSyn to analyze the data based on the Chou-Talalay method.
-
The software will generate a Combination Index (CI) for different Fa values.
-
A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Key mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. oaepublish.com [oaepublish.com]
- 3. Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synergistic antipancreatic tumor effect by simultaneously targeting hypoxic cancer cells with HSP90 inhibitor and glycolysis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Effects between mTOR Complex 1/2 and Glycolysis Inhibitors in Non-Small-Cell Lung Carcinoma Cells | PLOS One [journals.plos.org]
- 9. Combined inhibition of glycolysis and AMPK induces synergistic breast cancer cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming ABCB1 mediated multidrug resistance in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target enzyme mutations are the molecular basis for resistance towards pharmacological inhibition of nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacr.org [aacr.org]
- 15. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination strategies with PARP inhibitors in BRCA-mutated triple-negative breast cancer: overcoming resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with A-1293201
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using A-1293201, a potent and substrate-independent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a substrate-independent inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+). By inhibiting NAMPT, this compound effectively depletes the total cellular pool of NAD+ and NADH (NADt).[1] This leads to a reduction in ATP levels, ultimately causing cancer cell death.[1] Notably, this compound does not contain an aromatic nitrogen that can be phosphoribosylated, meaning its potent activity is not dependent on being a substrate for the NAMPT enzyme.[2]
Q2: My this compound stock solution appears to have lost activity. How should it be properly stored?
Inconsistent results can often be traced to improper storage and handling of this compound. To ensure the stability and activity of your stock solutions, adhere to the following storage guidelines:
-
In solvent:
-
As a powder:
-
Store at -20°C for up to 3 years.
-
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes after preparation.
Q3: I'm observing high variability in my cell-based assays. What could be the cause?
High variability in cell-based assays can stem from several factors related to both the compound and the experimental procedure:
-
Solubility: this compound is soluble in DMSO. However, DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly impact the solubility of the compound. Always use newly opened, high-quality DMSO for preparing your stock solutions to ensure complete dissolution.[3]
-
Cell Seeding and Health: Inconsistent cell numbers across wells is a common source of variability. Ensure your cells are in the exponential growth phase and have a viability of over 80% before starting an experiment. Use proper pipetting techniques to create a homogenous cell suspension and avoid clumps, which can lead to uneven seeding.
-
Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile media or PBS and use the inner wells for your experimental samples.
Q4: The potency of this compound is lower than expected in my cancer cell line. Why might this be?
If you observe lower than expected potency, it could be due to intrinsic or acquired resistance in your cell line. Key mechanisms of resistance to NAMPT inhibitors include:
-
Upregulation of Alternative NAD+ Synthesis Pathways:
-
De Novo Pathway: Some cancer cells can compensate for NAMPT inhibition by upregulating the de novo synthesis pathway, which generates NAD+ from tryptophan. A key enzyme in this pathway is quinolinate phosphoribosyl transferase (QPRT).[4][5] Increased expression of QPRT can render cells less sensitive to this compound.[4]
-
Preiss-Handler Pathway: This pathway utilizes nicotinic acid (niacin) to produce NAD+ via the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). If your cell line expresses high levels of NAPRT and nicotinic acid is present in your media, the efficacy of this compound may be reduced.[6]
-
-
NAMPT Mutations: Mutations in the NAMPT gene, particularly in the drug-binding site, can prevent this compound from effectively inhibiting the enzyme.[4] While this compound has been shown to be effective against the Y18 mutant that confers resistance to other inhibitors, other mutations could still be a factor.[1]
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | Prepare fresh dilutions of this compound from a properly stored stock solution using newly opened DMSO. Visually inspect for any precipitates. | Poor solubility or compound degradation can lead to inaccurate concentrations and variable results. |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use reverse pipetting techniques for accurate cell distribution. | Cell clumping or uneven distribution across the plate is a major source of variability in viability assays. |
| Variable Incubation Times | Standardize the incubation time with the compound and with the viability reagent (e.g., CellTiter-Glo) for all experiments. | The effects of this compound are time-dependent, and luminescent signals from viability assays can change over time. |
| Media Components | Check the formulation of your cell culture media for high levels of nicotinamide or nicotinic acid, which can compete with or bypass the inhibitor's effects. | The availability of precursors for alternative NAD+ synthesis pathways can impact the apparent potency of the inhibitor. |
Problem 2: No significant decrease in NAD+/NADH levels after treatment
| Potential Cause | Troubleshooting Step | Rationale |
| Cell Line Resistance | Profile your cell line for the expression of key enzymes in alternative NAD+ synthesis pathways (e.g., QPRT, NAPRT). | Cells that do not rely solely on the NAMPT salvage pathway will be less sensitive to NAD+ depletion by this compound. |
| Insufficient Treatment Duration | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for NAD+ depletion in your specific cell line. | Significant NAD+ depletion and subsequent cell death can take more than 48 hours of continuous exposure to the inhibitor. |
| Assay Sensitivity | Ensure your NAD/NADH assay is sensitive enough to detect changes. Validate the assay with positive and negative controls. | The method for measuring NAD/NADH must be robust and properly calibrated to accurately reflect intracellular levels. |
| Compound Inactivity | Test a fresh vial of this compound or prepare a new stock solution to rule out compound degradation. | Improper storage or handling can lead to a loss of the compound's inhibitory activity. |
Quantitative Data
Table 1: Summary of this compound Activity
| Parameter | Cell Line | Value | Conditions |
|---|---|---|---|
| IC50 | PC-3 (Prostate) | 56 nM | 5-day incubation, CellTiter-Glo assay[3] |
| IC50 | HCT116 (Colon) | ~10-100 nM | 72-hour incubation, Cell number assessment[7] |
| Enzyme Inhibition | Recombinant NAMPT | ~1-10 nM | Biochemical assay[2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo®
This protocol is adapted for determining cell viability after treatment with this compound by measuring ATP levels.
Materials:
-
Opaque-walled 96-well plates suitable for luminescence readings.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Multichannel pipette.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and equilibrate the lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8] b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Intracellular NAD+/NADH Levels
This protocol provides a general framework for measuring total NAD+ and NADH using a colorimetric assay kit.
Materials:
-
NAD/NADH Assay Kit (containing extraction buffers, enzyme mix, and substrate).
-
Cultured cells treated with this compound and controls.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Sample Preparation: a. Harvest approximately 1-5 x 10^6 cells per sample by centrifugation. b. Wash the cell pellet with cold PBS. c. Add 400 µL of the provided NAD/NADH extraction buffer to the cell pellet.[6] d. Homogenize the sample on ice or perform two freeze/thaw cycles to ensure complete cell lysis.[6] e. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.[6] f. Carefully transfer the supernatant (which contains NAD+ and NADH) to a new tube. This is your test sample.
-
Standard Curve Preparation: Prepare a series of NAD+ standards according to the kit manufacturer's instructions, typically ranging from 0 to 10 µM.
-
Assay Reaction: a. Pipette 10 µL of your extracted test samples and each standard into separate wells of a 96-well plate. b. Prepare the reaction mixture as per the kit's protocol, which usually involves combining an enzyme mix, substrate, and buffer. c. Add the reaction mixture to each well containing the standards and samples.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.[6]
-
Analysis: Subtract the blank reading from all measurements. Use the standard curve to determine the concentration of total NAD+/NADH in your samples. Normalize the results to the initial cell number or protein concentration.
Visualizations
Caption: NAD+ Salvage Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. ulab360.com [ulab360.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arexbio.com [arexbio.com]
- 5. oaepublish.com [oaepublish.com]
- 6. sciencellonline.com [sciencellonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. OUH - Protocols [ous-research.no]
Improving the bioavailability of A-1293201 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the bioavailability of the NAMPT inhibitor A-1293201 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent, substrate-independent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) with demonstrated anti-tumor activity in preclinical models.[1][2] It functions by depleting cellular NAD+ and ATP levels, ultimately leading to cancer cell death. Like many small molecule inhibitors, this compound is a hydrophobic molecule with poor aqueous solubility, which can limit its oral absorption and, consequently, its systemic bioavailability and in vivo efficacy. While described as having properties suitable for oral dosing in mouse xenograft models, optimizing its formulation is critical for achieving consistent and maximal therapeutic exposure.[3][4][5]
Q2: What are the known physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is the first step in developing an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃N₃O₃ | MedKoo Biosciences |
| Molecular Weight | 365.43 g/mol | MedKoo Biosciences |
| Appearance | White to off-white solid | MedchemExpress |
| Solubility | Soluble in DMSO (62.5 mg/mL) | MedchemExpress |
| Aqueous Solubility | Poor (expected) | Inferred from hydrophobic structure |
Q3: What is the mechanism of action of this compound?
This compound is a non-substrate inhibitor of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. By inhibiting NAMPT, this compound prevents the conversion of nicotinamide to nicotinamide mononucleotide (NMN), leading to a depletion of the essential coenzyme NAD+. This disruption of cellular metabolism results in ATP depletion and induction of apoptosis in cancer cells.[1]
Troubleshooting Guide: Low Bioavailability of this compound
This guide provides a systematic approach to troubleshooting and improving the oral bioavailability of this compound in your animal models.
Problem 1: High variability in plasma concentrations between animals.
-
Possible Cause: Inconsistent dosing volume or technique, or precipitation of the compound in the dosing vehicle.
-
Troubleshooting Steps:
-
Standardize Dosing Technique: Ensure all personnel are using a consistent oral gavage technique.
-
Vehicle Homogeneity: Vigorously vortex or sonicate the formulation immediately before each animal is dosed to ensure a uniform suspension.
-
Solubility Assessment: Visually inspect the formulation for any precipitation before and after the dosing period. If precipitation is observed, consider reformulating.
-
Problem 2: Low or undetectable plasma concentrations of this compound.
-
Possible Cause: Poor solubility and/or dissolution rate in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially improving its dissolution rate.
-
Formulation Optimization: Explore different formulation strategies to enhance solubility.
-
Experimental Protocols for Formulation Development
Below are detailed methodologies for preparing various formulations aimed at improving the bioavailability of this compound.
Nanosuspension Formulation
This protocol aims to increase the surface area of this compound to improve its dissolution rate.
-
Materials:
-
This compound powder
-
Stabilizer (e.g., 1% w/v Poloxamer 188 or 0.5% w/v Hydroxypropyl methylcellulose - HPMC)
-
Purified water
-
High-pressure homogenizer or bead mill
-
-
Protocol:
-
Prepare the stabilizer solution by dissolving the chosen stabilizer in purified water.
-
Disperse a known amount of this compound powder in the stabilizer solution to create a pre-suspension.
-
Homogenize the pre-suspension using a high-pressure homogenizer or a bead mill until the desired particle size is achieved (typically < 200 nm).
-
Characterize the particle size and distribution using dynamic light scattering (DLS).
-
Administer the nanosuspension to the animal model via oral gavage.
-
Amorphous Solid Dispersion (ASD) Formulation
This protocol aims to present this compound in a higher energy amorphous state to improve its apparent solubility.
-
Materials:
-
This compound powder
-
Polymer (e.g., PVP K30, HPMC-AS, or Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone)
-
Spray dryer or rotary evaporator
-
-
Protocol:
-
Dissolve both this compound and the chosen polymer in the organic solvent. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
For spray drying: Spray the solution into the drying chamber to rapidly evaporate the solvent and form the ASD powder.
-
For rotary evaporation: Evaporate the solvent under reduced pressure to form a thin film, which can then be scraped and milled into a powder.
-
Confirm the amorphous nature of the ASD using differential scanning calorimetry (DSC) or X-ray powder diffraction (XRPD).
-
The resulting ASD powder can be suspended in an aqueous vehicle for oral dosing.
-
Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
This protocol aims to dissolve this compound in a lipid-based vehicle that will form a fine emulsion in the GI tract, facilitating absorption.
-
Materials:
-
This compound powder
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
-
Protocol:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best components.
-
Prepare different ratios of oil, surfactant, and co-solvent. A good starting point is a 40:40:20 ratio of oil:surfactant:co-solvent.
-
Add this compound to the selected vehicle and dissolve with gentle heating and stirring.
-
To test the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a spontaneous emulsion.
-
Administer the final SEDDS formulation directly or in a capsule.
-
Comparative Pharmacokinetic Data (Illustrative Examples)
The following table presents hypothetical pharmacokinetic data for this compound in different formulations after oral administration to mice. These values are for illustrative purposes to demonstrate the potential impact of formulation on bioavailability and are based on data from similar poorly soluble compounds.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 25 | 150 | 2.0 | 900 | 10 |
| Nanosuspension | 25 | 450 | 1.0 | 2700 | 30 |
| Amorphous Solid Dispersion | 25 | 600 | 1.0 | 3600 | 40 |
| SEDDS | 25 | 750 | 0.5 | 4500 | 50 |
Data are hypothetical and for illustrative purposes only.
By systematically evaluating these formulation strategies, researchers can significantly improve the oral bioavailability of this compound, leading to more reliable and impactful in vivo studies.
References
- 1. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. search.library.albany.edu [search.library.albany.edu]
- 4. SAR and characterization of non-substrate isoindoline urea inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Minimizing off-target effects of A-1293201
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of A-1293201, a potent and substrate-independent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments, with a focus on minimizing off-target effects and ensuring accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a substrate-independent inhibitor of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[1] By inhibiting NAMPT, this compound effectively reduces the total cellular levels of NAD+ and NADH (NADt), leading to a depletion of ATP and subsequent cancer cell death.[1] this compound has also been shown to overcome acquired resistance to other NAMPT inhibitors.[1]
Q2: What are the known on-target and off-target effects of this compound?
The primary effects of this compound are considered "on-target" as they are a direct consequence of NAMPT inhibition. These include the desired anti-tumor effects driven by NAD+ depletion. However, this same mechanism can lead to toxicities in normal tissues that are highly dependent on the NAD+ salvage pathway. The most well-documented on-target toxicities for NAMPT inhibitors, including this compound, are:
-
Retinal Toxicity: NAMPT inhibitors have been shown to cause retinal damage in preclinical models, including rats, dogs, and zebrafish.[2][3] This toxicity is characterized by damage to the photoreceptor and outer nuclear layers of the retina.[4]
-
Thrombocytopenia: A dose-limiting toxicity observed in clinical trials of other NAMPT inhibitors is a low platelet count (thrombocytopenia).[5][6] This is thought to be due to the high dependence of megakaryocyte (platelet precursor) viability on NAMPT activity.[7]
Currently, there is limited publicly available information on a broad, systematic "off-target" profile of this compound (e.g., from a comprehensive safety pharmacology panel against a wide range of receptors, ion channels, and enzymes). While the major observed toxicities are linked to its on-target activity, researchers should remain aware of the potential for uncharacterized off-target interactions.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for validating experimental findings. Here are several strategies:
-
Rescue Experiments: The cellular effects of this compound that are due to NAMPT inhibition can be "rescued" by providing alternative sources for NAD+ synthesis that bypass NAMPT. Supplementing the culture medium with nicotinamide mononucleotide (NMN) or nicotinic acid (NA) can help determine if the observed phenotype is on-target.[8]
-
Genetic Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate NAMPT expression should phenocopy the effects of this compound if they are on-target.
-
Use of Structurally Unrelated Inhibitors: Comparing the effects of this compound with other potent and specific NAMPT inhibitors that have a different chemical structure can help confirm that the observed phenotype is due to NAMPT inhibition and not a shared off-target of a particular chemical scaffold.
-
Dose-Response Analysis: On-target effects should correlate with the IC50 of this compound for NAMPT inhibition, while off-target effects may occur at significantly different concentrations.
Troubleshooting Guide
Problem 1: Unexpectedly high levels of cytotoxicity in non-cancerous cell lines.
-
Possible Cause: The non-cancerous cell line may be highly dependent on the NAMPT salvage pathway for NAD+ synthesis, making it particularly sensitive to this compound.
-
Troubleshooting Steps:
-
Determine NAPRT1 Status: Assess the expression level of Nicotinate Phosphoribosyltransferase (NAPRT1), a key enzyme in the Preiss-Handler pathway which provides an alternative route for NAD+ synthesis from nicotinic acid. Cells with low or absent NAPRT1 expression are more reliant on NAMPT.
-
Nicotinic Acid (NA) Rescue: Supplement the cell culture medium with nicotinic acid. If the toxicity is on-target, NA should rescue the cells by allowing for NAD+ synthesis via the Preiss-Handler pathway.
-
Titrate this compound Concentration: Perform a dose-response curve to determine the lowest effective concentration that inhibits NAMPT in your cancer cell line of interest while minimizing toxicity in non-cancerous cells.
-
Problem 2: Observing significant retinal toxicity in animal models.
-
Possible Cause: Retinal toxicity is a known on-target effect of NAMPT inhibitors.[2][4]
-
Troubleshooting Steps:
-
Consider Alternative Animal Models: The zebrafish larva is a validated model for predicting NAMPT inhibitor-induced retinal toxicity and can be used for higher-throughput screening of compounds or dosing regimens with potentially improved safety profiles.[3]
-
Co-administration with Nicotinic Acid: While some studies suggest that nicotinic acid co-administration does not fully mitigate retinal toxicity, it has been shown to reduce other hematological toxicities and may be considered in the experimental design.[4][7]
-
Monitor Visual Function: In rodent models, visual function can be assessed using electroretinography (ERG) to detect retinal damage.
-
Problem 3: Development of resistance to this compound in cancer cells.
-
Possible Cause: Resistance to NAMPT inhibitors can arise through several mechanisms, including mutations in the NAMPT enzyme or upregulation of alternative NAD+ synthesis pathways.
-
Troubleshooting Steps:
-
Sequence the NAMPT Gene: Analyze the NAMPT gene in resistant cells to identify potential mutations that may alter the binding of this compound.
-
Assess Alternative NAD+ Pathways: Investigate the expression and activity of enzymes in the Preiss-Handler (e.g., NAPRT1) and de novo synthesis pathways. Upregulation of these pathways can confer resistance.[9]
-
Combination Therapies: Explore the use of this compound in combination with other agents. For example, inhibitors of the de novo NAD+ synthesis pathway could be synergistic with NAMPT inhibition in resistant cells.
-
Data Presentation
Table 1: In Vitro Potency and Cytotoxicity of this compound
| Cell Line | Cancer Type | NAMPT IC50 (nM) | Cellular EC50 (nM) |
| HCT-116 | Colorectal Carcinoma | Data not available | ~10 |
| NCI-H1975 | Non-Small Cell Lung Cancer | Data not available | Data not available |
| A2780 | Ovarian Carcinoma | Data not available | Data not available |
| PC-3 | Prostate Cancer | Data not available | Data not available |
| HeLa | Cervical Cancer | Data not available | 53.74 ± 2.95 (as Pt/TiO2 NPs) |
| DU-145 | Prostate Cancer | Data not available | 75.07 ± 5.48 (as Pt/TiO2 NPs) |
Experimental Protocols
1. Measurement of Cellular NAD+/NADH Levels
-
Objective: To quantify the on-target effect of this compound on cellular NAD+ and NADH levels.
-
Methodology: Commercially available NAD/NADH assay kits (e.g., colorimetric or fluorometric) are recommended.
-
Sample Preparation:
-
Culture cells to the desired density and treat with this compound or vehicle control for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells using the extraction buffer provided in the kit.
-
Deproteinize the samples, for example, by using a 10 kDa molecular weight cutoff spin filter.
-
-
Assay Procedure:
-
Follow the kit manufacturer's instructions for preparing standards and reaction mixtures.
-
To measure total NADt (NAD+ and NADH), add the cell lysate directly to the reaction mixture.
-
To specifically measure NADH, pretreat the lysate to decompose NAD+ (e.g., by heating). NAD+ can then be calculated by subtracting the NADH concentration from the total NADt concentration.
-
Incubate the reactions and measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the concentrations of NAD+ and NADH from the standard curve.
-
Normalize the values to the protein concentration of the cell lysate.
-
-
2. Measurement of Cellular ATP Levels
-
Objective: To determine the downstream metabolic consequences of NAMPT inhibition.
-
Methodology: Commercially available ATP assay kits (e.g., luciferase-based) are recommended.
-
Sample Preparation:
-
Culture and treat cells as described for the NAD+/NADH assay.
-
-
Assay Procedure:
-
Follow the kit manufacturer's instructions. Typically, a single reagent is added to the cells, which lyses the cells and provides the necessary components for the luciferase reaction.
-
Incubate for a short period at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
-
Normalize the results to the cell number or protein concentration.
-
-
3. Cell Viability Assay
-
Objective: To assess the cytotoxic effects of this compound.
-
Methodology: Several methods can be used, including MTT, XTT, or resazurin-based assays.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Add the viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
-
Visualizations
Caption: this compound inhibits the NAMPT enzyme, blocking NAD+ synthesis and leading to ATP depletion and cell death.
Caption: A logical workflow to determine if unexpected cytotoxicity is an on-target or off-target effect of this compound.
Caption: The on-target mechanism of this compound can lead to both desired anti-cancer effects and undesired toxicities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAMPT Inhibitors Failure - Key Reasons | Blog [rootsanalysis.com]
- 6. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical models of nicotinamide phosphoribosyltransferase inhibitor-mediated hematotoxicity and mitigation by co-treatment with nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
A-1293201 Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of A-1293201 to avoid potential degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound powder should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] The compound is shipped at ambient temperature, which is acceptable for the duration of shipping.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, up to 62.5 mg/mL (171.03 mM).[1] For best results, use newly opened, anhydrous DMSO to avoid solubility issues, as DMSO is hygroscopic.[1]
Q3: How should I prepare and store stock solutions of this compound?
A: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO. If the compound doesn't dissolve immediately, gentle warming or sonication can be used. Once dissolved, it is crucial to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1][3]
Q4: What are the recommended storage conditions and stability for this compound stock solutions?
A: Aliquoted stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][4]
Q5: How do I prepare working solutions from the DMSO stock?
A: To prepare a working solution, dilute the DMSO stock solution into your aqueous-based experimental medium. It is recommended to make initial serial dilutions in DMSO before the final dilution into the aqueous buffer to prevent precipitation. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q6: I observed precipitation when diluting my this compound stock solution into my cell culture medium. What should I do?
A: Precipitation upon dilution into aqueous solutions can occur. To mitigate this, ensure the initial DMSO stock solution is fully dissolved. When preparing the working solution, add the DMSO stock to the aqueous buffer slowly while vortexing. If precipitation persists, you may need to lower the final concentration of this compound or slightly increase the percentage of DMSO in your final solution, ensuring it remains within a range that does not affect your experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity of this compound | 1. Improper storage of stock solution. 2. Repeated freeze-thaw cycles of the stock solution. 3. Degradation of the compound in the solid state. | 1. Ensure stock solutions are stored at -80°C for long-term or -20°C for short-term use.[1] 2. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[1][3] 3. Store this compound powder at -20°C.[1] |
| Difficulty dissolving this compound powder | 1. Use of old or wet DMSO. 2. Insufficient mixing. | 1. Use fresh, anhydrous DMSO.[1] 2. Use ultrasonication or gentle warming to aid dissolution. |
| Precipitation of this compound in working solution | 1. Poor solubility in aqueous media. 2. High final concentration of the compound. | 1. Perform serial dilutions in DMSO first. Slowly add the diluted DMSO solution to the aqueous buffer while mixing. 2. Reduce the final concentration of this compound in the working solution. |
Storage and Stability Data
Solid this compound
| Storage Temperature | Shelf Life |
| -20°C | 3 years[1] |
| 4°C | 2 years[1] |
This compound in DMSO
| Storage Temperature | Shelf Life |
| -80°C | 6 months[1][4] |
| -20°C | 1 month[1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 365.43 g/mol ). For 1 mg of this compound, add 273.65 µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to assist dissolution.
-
Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][4]
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if necessary to achieve an intermediate concentration.
-
To prepare the final working solution, dilute the stock or intermediate solution into the cell culture medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix the working solution thoroughly by gentle vortexing or inversion.
-
Use the working solution immediately in your experiment.
-
Visual Guides
Caption: Recommended workflow for handling this compound.
Caption: Simplified signaling pathway of this compound.
References
Cell line specific responses to A-1293201 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of A-1293201, a substrate-independent NAMPT inhibitor. The information provided is intended to facilitate experimental design, troubleshoot common issues, and answer frequently asked questions related to the cell line-specific responses to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, substrate-independent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By inhibiting NAMPT, this compound effectively depletes the total cellular pool of NAD+ and NADH (NADt), leading to a subsequent reduction in ATP levels and ultimately inducing cancer cell death.[1] A key feature of this compound is its ability to overcome acquired resistance to other NAMPT inhibitors, such as those caused by the NAMPT Y18 mutant.
Q2: How does the activity of this compound compare to other NAMPT inhibitors?
This compound is a highly potent NAMPT inhibitor with nanomolar activity. While direct comparative studies across a wide range of cell lines are limited in publicly available literature, its efficacy is considered to be in a similar range to other well-characterized NAMPT inhibitors like FK866 and GMX1778. For instance, in the PC-3 prostate cancer cell line, this compound has a reported IC50 value of approximately 56 nM.[1]
Q3: What are the known mechanisms of resistance to this compound and other NAMPT inhibitors?
Resistance to NAMPT inhibitors, including this compound, can arise through several mechanisms:
-
Upregulation of alternative NAD+ synthesis pathways: Cancer cells can develop resistance by increasing the expression of enzymes in the de novo NAD+ synthesis pathway, such as quinolinate phosphoribosyltransferase (QPRT), or the Preiss-Handler pathway, which utilizes nicotinic acid.
-
Mutations in the NAMPT gene: Alterations in the NAMPT gene can lead to changes in the protein structure, potentially reducing the binding affinity of the inhibitor.
-
Metabolic reprogramming: Cancer cells can adapt their metabolic pathways to become less reliant on NAD+ for energy production and survival.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reduced or no cytotoxic effect of this compound | Cell line-intrinsic resistance: The cell line may have inherently low dependence on the NAMPT salvage pathway due to active de novo or Preiss-Handler pathways for NAD+ synthesis. | - Screen a panel of cell lines to identify those sensitive to NAMPT inhibition.- Analyze the expression levels of key enzymes in all three NAD+ synthesis pathways (NAMPT, NAPRT, QPRT).- Consider using this compound in combination with inhibitors of the other NAD+ synthesis pathways. |
| Acquired resistance: Prolonged exposure to the inhibitor may have led to the selection of resistant clones. | - Perform molecular profiling of resistant cells to identify mechanisms of resistance (e.g., sequencing of the NAMPT gene, expression analysis of QPRT and NAPRT).- Test the efficacy of next-generation NAMPT inhibitors that may overcome the specific resistance mechanism.[1] | |
| Compound instability or degradation: Improper storage or handling of the this compound stock solution. | - Store the stock solution at -20°C or -80°C as recommended by the manufacturer and avoid repeated freeze-thaw cycles.- Prepare fresh dilutions for each experiment. | |
| High variability in experimental results | Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition. | - Maintain consistent cell culture practices, including seeding density and passage number.- Ensure the quality and consistency of cell culture media and supplements. |
| Assay-related issues: Pipetting errors, uneven plate incubation, or inappropriate assay choice. | - Use calibrated pipettes and ensure proper mixing.- Ensure uniform temperature and CO2 levels during incubation.- Optimize the cell viability assay for the specific cell line and treatment duration. | |
| Unexpected off-target effects | Toxicity in normal cells: NAMPT is also essential for the survival of healthy cells. | - Consider co-administration with nicotinic acid, which can rescue normal cells via the Preiss-Handler pathway without protecting cancer cells that lack NAPRT1 expression. |
| Compound precipitation in media: this compound may have limited solubility in certain media. | - Visually inspect the media for any signs of precipitation after adding the compound.- Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the media is low and non-toxic to the cells. |
Data Presentation
Currently, comprehensive public data on the IC50 values of this compound across a wide panel of cancer cell lines is limited. The available information indicates a potent, low nanomolar activity in sensitive cell lines.
Table 1: Reported Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC-3 | Prostate Cancer | 56 | [1] |
Researchers are encouraged to perform their own dose-response experiments to determine the specific IC50 value for their cell line of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
NAD+/NADH Measurement Assay
This protocol provides a general workflow for quantifying intracellular NAD+ and NADH levels following this compound treatment using a commercially available NAD/NADH assay kit.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
NAD/NADH Assay Kit (colorimetric or fluorometric)
-
PBS
-
Cell lysis buffer (provided in the kit or a suitable alternative)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and treat with different concentrations of this compound for the desired duration.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them according to the assay kit manufacturer's protocol.
-
NAD/NADH Extraction: Follow the kit's instructions for the extraction of NAD+ and NADH. This often involves separate steps to specifically measure the oxidized and reduced forms.
-
Assay Reaction: Set up the enzymatic cycling reaction in a 96-well plate as described in the kit's manual. This reaction typically generates a product that can be measured by absorbance or fluorescence.
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentrations of NAD+ and NADH based on the standard curve generated from the provided standards. Normalize the values to the protein concentration of the cell lysates.
Western Blot for Apoptosis Markers
This protocol outlines the general steps for detecting apoptosis-related proteins by western blot after this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cell culture dishes
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-actin or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: General workflow for a cell viability assay.
Caption: Troubleshooting logic for reduced this compound efficacy.
References
Adjusting A-1293201 treatment duration for optimal outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using A-1293201, a potent and substrate-independent NAMPT inhibitor. Our goal is to help you optimize your experimental outcomes by providing clear and actionable advice, with a focus on adjusting treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a substrate-independent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] By inhibiting NAMPT, this compound effectively reduces the total cellular NAD+/NADH levels, leading to a depletion of ATP and subsequent cancer cell death.[1][2][3] It has demonstrated potent antitumor activity in preclinical models.[4]
Q2: How long should I treat my cells with this compound in vitro?
The optimal treatment duration for this compound in in vitro experiments is cell-line dependent and should be determined empirically. However, based on available data for this compound and other NAMPT inhibitors, here are some general guidelines:
-
Initial Time-Course Experiment: We recommend performing a time-course experiment ranging from 24 to 120 hours (5 days).
-
Typical Durations: Many studies report significant effects on cell viability after 48 to 72 hours of continuous exposure.[5][6] For some cell lines, a longer incubation of up to 5 days may be necessary to observe maximal antiproliferative effects.[2][3]
-
Monitoring NAD+ Levels: A more direct measure of this compound activity is the depletion of intracellular NAD+. Significant NAD+ reduction can often be observed within 24 hours of treatment, preceding the loss of cell viability.[7]
Q3: What factors can influence the optimal treatment duration?
Several factors can impact the ideal treatment duration:
-
Cell Line Doubling Time: Faster-growing cells may exhibit a more rapid response to NAD+ depletion.
-
Metabolic State of Cells: Cells highly dependent on the NAD+ salvage pathway will be more sensitive to NAMPT inhibition.
-
This compound Concentration: The concentration of this compound used will influence the rate and extent of NAD+ depletion.
-
Combination with Other Therapies: If used in combination with other drugs, the optimal duration may need to be re-evaluated.
Q4: What is a typical dosing schedule for this compound in in vivo xenograft models?
While specific preclinical data for this compound dosing schedules are not extensively published, studies with other potent NAMPT inhibitors in xenograft models can provide guidance. Dosing is often performed orally on a continuous daily or intermittent schedule (e.g., 3 days on, 4 days off) for several weeks (e.g., 3 weeks).[7][8] The optimal schedule aims to maintain a plasma concentration sufficient for sustained NAD+ depletion in the tumor while managing potential toxicities.[8]
Troubleshooting Guides
Issue 1: My cells are not responding to this compound treatment.
| Possible Cause | Recommended Action |
| Insufficient Treatment Duration | Extend the treatment duration. As mentioned in the FAQs, some cell lines may require up to 5 days of continuous exposure to show a significant decrease in viability.[2][3] Consider performing a time-course experiment. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the IC50 for your specific cell line. |
| Mechanisms of Resistance | Your cells may have intrinsic or acquired resistance. This could be due to upregulation of alternative NAD+ synthesis pathways (e.g., the Preiss-Handler pathway), mutations in the NAMPT gene, or increased drug efflux.[1][9][10][11] Consider investigating the expression of key enzymes in these pathways. |
| Incorrect Drug Handling/Storage | Ensure this compound is stored correctly and that the stock solution is not degraded. |
Issue 2: I am observing high toxicity in my non-cancerous/control cell lines.
| Possible Cause | Recommended Action |
| On-Target Toxicity | All cells require NAD+, so some level of toxicity in normal cells is expected with NAMPT inhibitors. |
| High Concentration | Reduce the concentration of this compound to a level that provides a therapeutic window between cancerous and non-cancerous cells. |
| Prolonged Treatment | Shorten the treatment duration to minimize the impact on normal cells while still achieving an anti-cancer effect. |
Data Presentation
Table 1: Representative In Vitro Treatment Durations for NAMPT Inhibitors
| Cell Line | NAMPT Inhibitor | Treatment Duration | Outcome Measured | Reference |
| Human PC3 | This compound | 5 days | Antiproliferative activity | [2][3] |
| Human Leukemia Cell Lines | STF-118804 | 72 hours | Cell Viability | [5] |
| Neuroblastoma Cell Line NB1691 | STF-118804 | 24 and 48 hours | Cell Viability | [6] |
| RS4;11 Leukemia Cells | OT-82 | 24-48 hours | NAD+ and ATP levels | [7] |
Table 2: Representative In Vivo Dosing Schedules for NAMPT Inhibitors
| Xenograft Model | NAMPT Inhibitor | Dosing Schedule | Duration | Reference |
| HT1080 Fibrosarcoma | MPC-9528 | Once or twice daily (oral) | 14 days | [8] |
| Pediatric ALL PDXs | OT-82 | 3 days on/4 days off (oral) | 3 weeks | [7] |
Experimental Protocols
Protocol 1: Determining Optimal In Vitro Treatment Duration
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence at the final time point.
-
Drug Treatment: Add this compound at a pre-determined concentration (e.g., the IC50 value if known, or a range of concentrations). Include a vehicle-only control.
-
Incubation: Incubate the plates for various durations (e.g., 24, 48, 72, 96, and 120 hours).
-
Cell Viability Assay: At each time point, perform a cell viability assay (e.g., CellTiter-Glo®, MTS, or resazurin-based assays).[5][12]
-
Data Analysis: Plot cell viability against time for each concentration to determine the optimal treatment duration.
Protocol 2: Measurement of Intracellular NAD+ Levels
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Lysis and Extraction: Harvest and lyse the cells. Extract NAD+ and NADH using an appropriate method (e.g., acid extraction for NAD+ and base extraction for NADH).[13][14]
-
Quantification: Measure NAD+ levels using a commercially available colorimetric or fluorometric assay kit or by LC-MS/MS for higher accuracy.[13][14][15][16]
-
Normalization: Normalize the NAD+ levels to the total protein concentration or cell number.
Mandatory Visualizations
Caption: this compound inhibits NAMPT, leading to NAD+ and ATP depletion, ultimately causing cell death.
Caption: Workflow for determining the optimal this compound treatment duration in vitro.
Caption: A logical guide for troubleshooting lack of response to this compound treatment.
References
- 1. oaepublish.com [oaepublish.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth [frontiersin.org]
- 7. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of the cancer metabolism inhibitor MPC-9528 in xenograft models: Comparison of different dosing schedules. - ASCO [asco.org]
- 9. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 15. Measurement of total intracellular NAD+ levels [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of NAMPT Inhibitors: A-1293201 versus FK866
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, A-1293201 and FK866. This analysis is supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, including sirtuins and poly (ADP-ribose) polymerases (PARPs). The salvage pathway, which recycles nicotinamide to synthesize NAD+, is a key process for maintaining cellular NAD+ pools, particularly in cancer cells. NAMPT is the rate-limiting enzyme in this pathway, making it an attractive target for anticancer therapies. Both this compound and FK866 are potent inhibitors of NAMPT, leading to NAD+ depletion and subsequent cancer cell death.
Mechanism of Action
This compound is a novel, orally bioavailable, non-substrate NAMPT inhibitor.[1][2] Unlike substrate-mimicking inhibitors, this compound does not require phosphoribosylation for its activity.[3] Crystallographic studies show that its isoindoline ring occupies the nicotinamide-binding site of NAMPT.[3][4]
FK866, also known as daporinad, is a well-characterized, highly specific, and non-competitive inhibitor of NAMPT.[5] It binds to the nicotinamide-binding pocket of the NAMPT active site, competing with the natural substrate nicotinamide.[5][6][7] This binding is characterized by π-stacking interactions between the inhibitor and key residues like Tyr18 and Phe193.[8][9]
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro potency of this compound and FK866 against various cancer cell lines.
| This compound | |
| Cell Line | IC50 (nM) |
| PC3 (Prostate Cancer) | 55.7[4] |
| FK866 | |
| Cell Line | IC50 (nM) |
| HepG2 (Hepatocellular Carcinoma) | ~1[4] |
| A2780 (Ovarian Cancer) | 1.4[10] |
| 95-D (Lung Cancer) | 12-225 fold lower than a comparator[10] |
| A549 (Lung Adenocarcinoma) | 12-225 fold lower than a comparator[10] |
| U2OS (Osteosarcoma) | 12-225 fold lower than a comparator[10] |
| U266 (Multiple Myeloma) | 12-225 fold lower than a comparator[10] |
| Anaplastic Meningioma cell lines | -[11] |
| Cholangiocarcinoma cell lines | Dose-dependent growth suppression[12] |
Direct comparative studies have shown that both this compound and FK866 effectively deplete intracellular NAD+ levels, leading to a subsequent decrease in ATP and cell death.[1][13] In NCI-H1975 lung cancer cells, both inhibitors demonstrated similar dose-dependent effects on the NAD+ metabolome, reducing levels of NMN, NAD+, and NADP.[13]
Signaling Pathways and Experimental Workflows
The inhibition of NAMPT by this compound and FK866 triggers a cascade of events within the cell, ultimately leading to apoptosis. The following diagrams illustrate the NAD+ salvage pathway and a general workflow for evaluating NAMPT inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 9. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of A-1293201 and Other Non-Substrate NAMPT Inhibitors for Cancer Therapy
A-1293201, a novel non-substrate nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, has demonstrated potent anti-tumor activity by disrupting cellular NAD+ biosynthesis. This guide provides a comparative overview of the efficacy of this compound against other notable non-substrate NAMPT inhibitors, supported by experimental data and detailed methodologies for researchers in drug development.
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and energy production. Cancer cells, with their high metabolic demands, are particularly dependent on the NAD+ salvage pathway, where NAMPT is the rate-limiting enzyme.[1] Inhibition of NAMPT has thus emerged as a promising therapeutic strategy in oncology.[2] Non-substrate inhibitors, such as this compound, offer a distinct advantage as their activity is not dependent on being phosphoribosylated by the enzyme, a mechanism that can lead to resistance.[3] This guide will delve into a comparative analysis of this compound with other non-substrate NAMPT inhibitors, including OT-82 and KPT-9274.
Comparative Efficacy of Non-Substrate NAMPT Inhibitors
The in vitro efficacy of NAMPT inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the available IC50 data for this compound and other non-substrate NAMPT inhibitors.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| This compound | PC3 (Prostate Cancer) | 55.7 | [4] |
| OT-82 | Hematological Malignancies (average) | 2.89 ± 0.47 | [1] |
| Non-Hematological Tumors (average) | 13.03 ± 2.94 | [1] | |
| RS4;11 (Leukemia) | 0.3 | [5] | |
| KPT-9274 | Caki-1 (Kidney Cancer) | 600 | [4] |
| 786-O (Kidney Cancer) | 570 | [4] | |
| Glioma Cell Lines | 100 - 1000 | [6] |
Mechanism of Action and Signaling Pathway
NAMPT inhibitors exert their anti-cancer effects by blocking the synthesis of nicotinamide mononucleotide (NMN), a key precursor to NAD+. This leads to a depletion of the cellular NAD+ pool, which in turn inhibits ATP production and induces cell death.[1][7] The signaling pathway illustrating this mechanism is depicted below.
Caption: Mechanism of action of non-substrate NAMPT inhibitors.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of drug candidates. Below are detailed protocols for key in vitro assays used to assess the efficacy of NAMPT inhibitors.
In Vitro NAMPT Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of NAMPT.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Adenosine triphosphate (ATP)
-
Phosphoribosyl pyrophosphate (PRPP)
-
NAMPT Assay Buffer
-
Detection reagent (e.g., a coupled enzyme system that produces a fluorescent or colorimetric signal upon NAD+ formation)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.
-
Add a fixed concentration of recombinant NAMPT enzyme to each well of the microplate, except for the blank control.
-
Add the diluted test inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a substrate mixture containing NAM, ATP, and PRPP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cellular NAD+ Level Measurement
This assay confirms the on-target effect of the NAMPT inhibitor by measuring the depletion of intracellular NAD+ levels.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor
-
NAD/NADH assay kit
-
96-well cell culture plate
-
Lysis buffer
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specific duration (e.g., 24, 48, or 72 hours).
-
After treatment, lyse the cells using the provided lysis buffer.
-
Measure the intracellular NAD+ levels in the cell lysates using the NAD/NADH assay kit according to the manufacturer's protocol.
-
Normalize the NAD+ levels to the total protein concentration of each sample.
-
Analyze the dose-dependent reduction in NAD+ levels.
Cell Viability Assay
This assay assesses the cytotoxic effect of the NAMPT inhibitor on cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium
-
Test inhibitor
-
Cell viability reagent (e.g., CellTiter-Blue®, MTT, or XTT)
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
After allowing the cells to attach, treat them with a range of concentrations of the test inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Experimental workflow for in vitro evaluation of NAMPT inhibitors.
Conclusion
This compound is a potent non-substrate NAMPT inhibitor with significant anti-tumor potential. The comparative data presented in this guide, alongside detailed experimental protocols, provide a valuable resource for researchers working on the development of novel cancer therapeutics targeting the NAD+ salvage pathway. Further in vivo studies are necessary to fully elucidate the therapeutic window and efficacy of this compound in comparison to other non-substrate NAMPT inhibitors.
References
- 1. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of A-1293201 and Other Methodologies on NAD+ Level Modulation
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Cross-Validating the Effects of A-1293201 on NAD+ Levels Against Alternative Methods.
This guide provides an objective comparison of the NAMPT inhibitor this compound's effect on Nicotinamide Adenine Dinucleotide (NAD+) levels with other prominent methods known to modulate this critical coenzyme. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows to support your research and development endeavors.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and alternative methods on NAD+ levels, compiled from various in vitro, animal, and human studies.
Table 1: Effect of this compound and other NAMPT Inhibitors on NAD+ Levels
| Compound | Model System | Concentration/Dose | Incubation/Treatment Time | Effect on NAD+ Levels |
| This compound | HCT116 cells | IC90 | 24-72 hours | >90% depletion of total NAD (NADt)[1] |
| FK866 | Colorectal cancer cells | 10 nM | 72 hours | ~80% decrease[2] |
| FK866 | HeLa cells | 100 µM | 30 minutes | ~20% depletion[3] |
| OT-82 | Rhabdomyosarcoma cell lines | Not specified | 48-72 hours | Significant dose- and time-dependent decrease[4] |
Table 2: Effect of NAD+ Precursors on NAD+ Levels
| Compound | Model System | Dose | Treatment Duration | Effect on NAD+ Levels |
| Nicotinamide Riboside (NR) | Healthy middle-aged and older adults | 1000 mg/day | 6 weeks | ~60% increase in peripheral blood mononuclear cells (PBMCs) |
| Nicotinamide Riboside (NR) | Older adults with mild cognitive impairment | 1 g/day | 10 weeks | Average 139% increase in blood NAD+[5] |
| Nicotinamide Mononucleotide (NMN) | Healthy middle-aged adults | 300 mg/day | 60 days | Statistically significant increase in blood NAD+[6][7] |
| Nicotinamide Mononucleotide (NMN) | Healthy middle-aged adults | 600 mg/day | 60 days | Higher increase in blood NAD+ than 300 mg/day[6][7] |
| Nicotinamide Mononucleotide (NMN) | Healthy middle-aged adults | 900 mg/day | 60 days | Highest increase in blood NAD+ among tested doses[6][7] |
| Nicotinamide Mononucleotide (NMN) | Healthy older men | 250 mg/day | 12 weeks | Six-fold increase in whole blood NAD+[8] |
Table 3: Effect of CD38 Inhibition on NAD+ Levels
| Compound | Model System | Treatment | Duration | Effect on NAD+ Levels |
| Apigenin | High-fat diet-induced obese mice | Not specified | Not specified | Nearly doubled NAD+ levels in the liver[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
This section outlines the methodologies for the key experiments cited in this guide, providing a framework for replication and cross-validation.
In Vitro NAMPT Inhibition and NAD+ Quantification
-
Objective: To quantify the dose-dependent effect of this compound on intracellular NAD+ levels in cancer cell lines.
-
Cell Culture:
-
Human cancer cell lines (e.g., HCT116 colorectal carcinoma) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment Protocol:
-
Cells are seeded in 6-well or 96-well plates and allowed to adhere overnight.
-
This compound is dissolved in DMSO to create a stock solution and then diluted to various concentrations in the culture medium.
-
Cells are treated with a range of this compound concentrations (e.g., IC20, IC50, and >IC90) for specified time points (e.g., 24, 48, 72 hours). A vehicle control (DMSO) is run in parallel.
-
-
NAD+ Extraction:
-
After treatment, the culture medium is removed, and cells are washed with ice-cold PBS.
-
NAD+ is extracted using an acid extraction method. For instance, cells are lysed with 0.6 M perchloric acid (PCA) on ice.
-
The lysate is neutralized with potassium carbonate (K2CO3).
-
The mixture is centrifuged, and the supernatant containing NAD+ is collected.
-
-
NAD+ Quantification (HPLC or LC-MS/MS):
-
HPLC: The extracted NAD+ is quantified using a reverse-phase HPLC system with a C18 column. NAD+ is detected by UV absorbance at 261 nm. A standard curve is generated using known concentrations of NAD+ to determine the absolute concentration in the samples.[9][10]
-
LC-MS/MS: For higher sensitivity and specificity, LC-MS/MS can be employed. This method allows for the quantification of NAD+ and other related metabolites.[11][12][13]
-
-
Data Analysis:
-
Intracellular NAD+ concentrations are normalized to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
-
Human Clinical Trials with NAD+ Precursors (NR and NMN)
-
Objective: To assess the impact of oral NR or NMN supplementation on blood NAD+ levels in human subjects.
-
Study Design:
-
A randomized, double-blind, placebo-controlled trial design is typically used.
-
Participants are healthy adults, often stratified by age (e.g., middle-aged or older adults).
-
-
Intervention:
-
Blood Sample Collection:
-
Whole blood, plasma, or peripheral blood mononuclear cells (PBMCs) are collected at baseline and at various time points throughout the study.
-
-
NAD+ Measurement:
-
NAD+ levels in blood samples are quantified using validated methods such as LC-MS/MS for accurate and sensitive measurement.
-
-
Data Analysis:
-
Changes in blood NAD+ concentrations from baseline are compared between the treatment and placebo groups.
-
Animal Studies with CD38 Inhibitors (Apigenin)
-
Objective: To determine the effect of apigenin on tissue-specific NAD+ levels in a mouse model.
-
Animal Model:
-
Male C57BL/6J mice are often used. To induce a state of metabolic stress where NAD+ levels are often perturbed, a high-fat diet can be administered.
-
-
Treatment Protocol:
-
Mice are fed a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity.
-
A subset of these mice is then treated with apigenin, which can be administered via oral gavage or intraperitoneal injection at a specific dose (e.g., 20-50 mg/kg body weight) for a defined duration.[14][15] A vehicle control group is also included.
-
-
Tissue Collection and NAD+ Extraction:
-
At the end of the treatment period, mice are euthanized, and tissues of interest (e.g., liver, muscle) are rapidly excised and snap-frozen in liquid nitrogen.
-
NAD+ is extracted from the tissues using an acid extraction method, similar to the in vitro protocol.
-
-
NAD+ Quantification:
-
NAD+ levels in the tissue extracts are measured by HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Tissue NAD+ concentrations are normalized to the tissue weight. The results are then compared between the apigenin-treated and control groups.
-
This guide provides a foundational understanding of the comparative effects of this compound and other NAD+ modulating strategies. The detailed protocols and quantitative data herein should serve as a valuable resource for designing and interpreting experiments in the field of NAD+ metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Inhibition of Nicotinamide Phosphoribosyltransferase: CELLULAR BIOENERGETICS REVEALS A MITOCHONDRIAL INSENSITIVE NAD POOL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized placebo-controlled trial of nicotinamide riboside in older adults with mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of β-nicotinamide mononucleotide (NMN) supplementation in healthy middle-aged adults: a randomized, multicenter, double-blind, placebo-controlled, parallel-group, dose-dependent clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy and safety of β-nicotinamide mononucleotide (NMN) supplementation in healthy middle-aged adults: a randomized, multicenter, double-blind, placebo-controlled, parallel-group, dose-dependent clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary Supplementation With NAD+-Boosting Compounds in Humans: Current Knowledge and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. infoscience.epfl.ch [infoscience.epfl.ch]
- 14. Apigenin Alleviates Liver Fibrosis by Inhibiting Hepatic Stellate Cell Activation and Autophagy via TGF-β1/Smad3 and p38/PPARα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Subacute exposure to apigenin induces changes in protein synthesis in the liver of Swiss mice [frontiersin.org]
A-1293201 vs. GMX1778: A Preclinical Comparison of Two NAMPT Inhibitors
A-1293201 and GMX1778 are both potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, a critical source of cellular energy and signaling molecules for cancer cells. While both compounds target the same enzyme, they exhibit key differences in their interaction with NAMPT, leading to distinct preclinical profiles. This guide provides a comparative overview of this compound and GMX1778 based on available preclinical data, focusing on their mechanism of action, efficacy, and resistance profiles.
Mechanism of Action: Substrate vs. Non-Substrate Inhibition
The primary distinction between this compound and GMX1778 lies in their interaction with the NAMPT enzyme. GMX1778 (also known as CHS-828) is a substrate for NAMPT, meaning it is phosphoribosylated by the enzyme. This conversion leads to the accumulation of the active metabolite within the cell, potentially enhancing its inhibitory effect and cellular retention.[1][2]
In contrast, this compound is a non-substrate inhibitor of NAMPT.[3] It binds to the enzyme's active site but is not chemically modified. This characteristic may offer advantages in overcoming certain resistance mechanisms.
Signaling Pathway of NAMPT Inhibition
Both this compound and GMX1778 exert their anti-cancer effects by inhibiting NAMPT, leading to the depletion of intracellular nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme for numerous cellular processes, including ATP production, DNA repair, and the function of NAD+-dependent enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs). The depletion of NAD+ triggers a cascade of events culminating in cancer cell death.
Figure 1: Signaling pathway of NAMPT inhibition by this compound and GMX1778.
Preclinical Efficacy: A Comparative Look
Direct head-to-head comparisons of this compound and GMX1778 in the same preclinical models are limited in the public domain. However, data from separate studies provide insights into their respective activities.
| Compound | Cell Line | Assay Type | IC50 |
| This compound | PC3 (Prostate) | Cell Viability | 55.7 nM[3][4] |
| GMX1778 | HeLa (Cervical) | Cell Viability | ~10-fold decrease in IC50 with NAMPT siRNA[2] |
| GMX1778 | Enzyme Inhibition | In vitro coupled-enzyme assay | < 25 nM[2] |
In Vivo Xenograft Models:
Both compounds have demonstrated anti-tumor activity in xenograft models. A study on this compound showed its efficacy in an HCT116 colon cancer xenograft model.[5] Similarly, GMX1778 has shown potent in vivo antitumor activity against cell lines from various tumor origins.[2]
Resistance Mechanisms
A key area of differentiation between the two inhibitors is their activity against resistant cancer cells. A study that generated a GMX1778-resistant human fibrosarcoma cell line found that these cells were only partially resistant to "next-generation" NAMPT inhibitors, a category that includes this compound.[1] This suggests that this compound may be effective in tumors that have developed resistance to substrate-based NAMPT inhibitors like GMX1778.
Resistance to NAMPT inhibitors can arise from mutations in the NAMPT gene. For instance, the G217R mutation in NAMPT has been shown to confer resistance to GMX1778.[2] The differential binding and mechanism of action of non-substrate inhibitors like this compound may allow them to circumvent such resistance mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to evaluate NAMPT inhibitors.
NAMPT Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of NAMPT.
Figure 2: General workflow for a NAMPT enzyme inhibition assay.
Protocol:
-
Recombinant human NAMPT enzyme is incubated with varying concentrations of the test inhibitor (this compound or GMX1778).
-
The enzymatic reaction is initiated by the addition of the substrates, nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of product formed (nicotinamide mononucleotide, NMN, or subsequently NAD+) is quantified. This is often done using a coupled-enzyme assay where the product of the NAMPT reaction is used in a subsequent reaction that generates a detectable signal (e.g., colorimetric or fluorescent).
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cellular Viability Assay
These assays determine the effect of the inhibitors on the proliferation and survival of cancer cells.
Protocol (e.g., MTT or CellTiter-Glo® Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound or GMX1778.
-
After a specified incubation period (e.g., 72 hours), a viability reagent is added to the wells.
-
For MTT assays, the reagent is converted by metabolically active cells into a colored formazan product, which is then solubilized and measured spectrophotometrically.
-
For CellTiter-Glo®, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Human cancer cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (this compound or GMX1778) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., biomarker assessment).
-
Efficacy is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
Both this compound and GMX1778 are potent NAMPT inhibitors with demonstrated preclinical anti-cancer activity. The key difference lies in their interaction with the NAMPT enzyme, with GMX1778 acting as a substrate and this compound as a non-substrate inhibitor. This distinction may have important implications for their clinical development, particularly concerning efficacy in resistant tumors. The ability of this compound to overcome resistance to substrate-based NAMPT inhibitors highlights its potential as a next-generation therapeutic. Further direct comparative studies are warranted to fully elucidate the relative advantages of each compound in various preclinical models.
References
- 1. The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A-1293201 Demonstrates Potent In Vivo Antitumor Efficacy in Preclinical Models: A Comparative Analysis
For Immediate Release
A-1293201, a novel inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), has shown significant antitumor activity in in vivo preclinical studies. This comparison guide provides an objective analysis of this compound's performance against other NAMPT inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the NAD+ Salvage Pathway
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme for cellular metabolism and energy production, with cancer cells exhibiting a high demand for its continuous supply. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is a key metabolic route in many tumors. NAMPT is the rate-limiting enzyme in this pathway, making it an attractive target for anticancer therapies.[1][2] By inhibiting NAMPT, this compound disrupts the NAD+ supply in cancer cells, leading to an energy crisis and ultimately, cell death.
In Vivo Antitumor Activity of this compound in a Colorectal Cancer Xenograft Model
A pivotal study evaluated the in vivo efficacy of this compound in a human colorectal carcinoma HCT116 xenograft mouse model. The results demonstrated a dose-dependent inhibition of tumor growth.
Comparative Efficacy of NAMPT Inhibitors in HCT116 Xenograft Model
The following table summarizes the in vivo antitumor activity of this compound in comparison to other well-characterized NAMPT inhibitors, FK866 and GMX1778, in the HCT116 xenograft model.
| Compound | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 50 mg/kg, p.o., qd (3 days on, 4 days off) | Significant tumor growth inhibition | [3][4] |
| This compound | 100 mg/kg, p.o., qd (3 days on, 4 days off) | More pronounced tumor growth inhibition | [3][4] |
| FK866 | 10 mg/kg, i.p., bid | Significant tumor growth inhibition | [5] |
| GMX1777 (prodrug of GMX1778) | 75 mg/kg, i.p., qd | Tumor regression | [6] |
Note: Direct comparison of TGI percentages is challenging due to variations in experimental designs across different studies. However, the data indicates that this compound exhibits potent antitumor activity comparable to or exceeding that of other NAMPT inhibitors in this model.
Experimental Protocols
HCT116 Xenograft Model for this compound Efficacy Study
The following protocol is a synthesized representation based on the methodology described in the pivotal study and general practices for HCT116 xenograft models.[3][4][7][8]
1. Cell Culture and Animal Models:
-
Human colorectal carcinoma HCT116 cells are cultured in appropriate media.
-
Female athymic nude mice are typically used for xenograft studies.
2. Tumor Implantation:
-
HCT116 cells are harvested, and a suspension is prepared in a suitable medium.
-
The cell suspension is subcutaneously injected into the flank of each mouse.
3. Tumor Growth and Randomization:
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
4. Drug Administration:
-
This compound is formulated for oral administration (p.o.).
-
The compound is administered daily (qd) for a cycle of 3 consecutive days, followed by a 4-day rest period. This cycle is repeated for the duration of the study.
-
The control group receives the vehicle solution on the same schedule.
5. Efficacy Evaluation:
-
Tumor volumes are measured at regular intervals throughout the study.
-
Animal body weight and general health are monitored to assess toxicity.
-
The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Tumor growth inhibition is calculated based on the difference in tumor volume between the treated and control groups.
Conclusion
The in vivo data strongly supports the potent antitumor activity of this compound. In the HCT116 colorectal cancer xenograft model, this compound demonstrated significant, dose-dependent tumor growth inhibition. This efficacy is comparable to other established NAMPT inhibitors, highlighting its potential as a promising therapeutic candidate for cancers reliant on the NAD+ salvage pathway. Further investigation and clinical trials are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
Targeting Tumor Metabolism: A Comparative Analysis of NAMPT and MCL-1 Inhibition
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, targeting tumor metabolism has emerged as a pivotal strategy. Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. This guide provides a comparative analysis of the metabolic impacts of two distinct classes of investigational anticancer agents: NAMPT inhibitors, exemplified by A-1293201, and MCL-1 inhibitors. While both are promising therapeutic targets, they disrupt tumor metabolism through fundamentally different mechanisms. This document will elucidate these differences, present supporting experimental data, and provide detailed methodologies for key assays.
This compound: Targeting the Core of Cellular Energy via NAMPT Inhibition
This compound is a substrate-independent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for hundreds of redox reactions vital to cellular metabolism and energy production.[2][3][4] By inhibiting NAMPT, this compound effectively depletes the cellular NAD+ pool, leading to a cascade of metabolic failures, including ATP depletion and subsequent cancer cell death.[1][2]
Mechanism of Action: NAD+ Depletion
The primary mechanism of this compound is the blockade of NAD+ synthesis from nicotinamide. NAD+ is a critical cofactor for key metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. Its depletion cripples the cell's ability to generate ATP, the primary cellular energy currency.[2][5]
References
A-1293201: A Potent and Selective Non-Substrate NAMPT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
A-1293201 is a potent and highly selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. This guide provides a comparative analysis of this compound, focusing on its selectivity for NAMPT and presenting supporting experimental data and protocols.
Selectivity Profile of this compound
While direct, publicly available quantitative data on the selectivity of this compound against a broad panel of other enzymes (e.g., kinases, other NAD+-utilizing enzymes) is limited, the primary literature consistently describes it as a highly selective NAMPT inhibitor. Its mechanism as a non-substrate inhibitor, meaning it does not require phosphoribosylation by NAMPT for its activity, distinguishes it from other classes of NAMPT inhibitors and may contribute to its specificity.
The discovery and characterization of this compound demonstrated its potent inhibition of NAMPT with a low nanomolar IC50. This high potency, coupled with the absence of reported significant off-target effects in the primary literature, suggests a favorable selectivity profile.
Comparison of NAMPT Inhibitors
Below is a comparison of the biochemical potency of this compound with other notable NAMPT inhibitors.
| Compound | Target | IC50 (nM) | Class | Reference |
| This compound | NAMPT | <10 | Non-substrate | [1] |
| FK866 | NAMPT | ~3 | Substrate | [2] |
| GMX1778 | NAMPT | <1 | Substrate | [2] |
| CHS-828 | NAMPT | ~1 | Substrate | [2] |
Experimental Protocols
Biochemical NAMPT Inhibition Assay
This protocol is adapted from methods used to characterize novel NAMPT inhibitors.
Objective: To determine the in vitro inhibitory activity of this compound on recombinant human NAMPT.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
This compound (or other test compounds)
-
Detection reagent (e.g., a coupled enzyme system that detects the product, nicotinamide mononucleotide (NMN), or NAD+ after a subsequent reaction)
-
96-well assay plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add recombinant NAMPT enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a substrate mixture containing NAM, PRPP, and ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagents to measure the amount of NMN or NAD+ produced.
-
Read the signal (e.g., fluorescence or absorbance) on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular NAD+ Level Measurement
This protocol outlines a general method to assess the effect of this compound on cellular NAD+ levels.
Objective: To quantify the reduction in total cellular NAD+ in response to treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound
-
NAD+/NADH extraction buffer (e.g., acidic and basic buffers for selective extraction)
-
NAD+/NADH cycling assay kit or LC-MS/MS system
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Multi-well cell culture plates
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
After treatment, wash the cells with cold PBS.
-
For NAD+ extraction, lyse the cells using an acidic extraction buffer (e.g., perchloric acid-based). For NADH, a basic extraction buffer is used.
-
Neutralize the extracts.
-
Quantify the NAD+ levels in the extracts using a commercially available NAD+/NADH cycling assay kit according to the manufacturer's instructions or by LC-MS/MS for more precise quantification.
-
In parallel, lyse a separate set of treated cells to determine the total protein concentration for normalization.
-
Normalize the measured NAD+ levels to the total protein concentration for each sample.
-
Plot the normalized NAD+ levels against the concentration of this compound to determine the dose-dependent effect on cellular NAD+ depletion.
Visualizations
Signaling Pathway of NAMPT Inhibition
Caption: this compound inhibits NAMPT, blocking the NAD+ salvage pathway and leading to ATP depletion and cell death.
Experimental Workflow for Biochemical IC50 Determination
Caption: Workflow for determining the biochemical IC50 of this compound against NAMPT.
Experimental Workflow for Cellular NAD+ Measurement
Caption: Workflow for measuring the effect of this compound on cellular NAD+ levels.
References
Safety Operating Guide
Proper Disposal of A-1293201: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like A-1293201 is paramount. This document provides a comprehensive guide to the proper disposal procedures for this compound, a potent and selective non-substrate NAMPT inhibitor. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with institutional and regulatory standards.
This compound acts by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, leading to NAD+ depletion and subsequent cancer cell death.[1] While specific toxicological data for this compound is not extensively published, studies on other NAMPT inhibitors have indicated potential for on-target toxicities. For instance, some NAMPT inhibitors have been associated with cardiotoxicity and retinal toxicity. The dose-limiting toxicity of a similar NAMPT inhibitor, FK866, has been identified as thrombocytopenia. Therefore, this compound should be handled as a potentially hazardous substance, and all waste materials should be managed accordingly.
Disposal Procedures
The following step-by-step procedures are recommended for the safe disposal of this compound and associated materials. These guidelines are based on standard practices for handling potent research compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure appropriate personal protective equipment is worn.
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
Waste Segregation and Collection
Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Contaminated Materials: All disposable materials that have come into direct contact with this compound, such as pipette tips, tubes, vials, and gloves, should be collected in a dedicated, clearly labeled hazardous waste container. The container should be a sealable, puncture-resistant plastic bag or drum.
-
Unused Compound: Unused or expired solid this compound should be disposed of in its original container or a securely sealed and labeled waste vial. Do not attempt to dispose of the solid down the drain or in regular trash.
-
-
Liquid Waste:
-
Stock Solutions and Experimental Media: All liquid waste containing this compound, including stock solutions, cell culture media, and organic solvents used for dissolution, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used (e.g., glass or polyethylene).
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain. Collect them as hazardous liquid waste.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
-
Labeling of Waste Containers
All waste containers must be clearly and accurately labeled.
| Label Information | Details |
| Waste Type | Clearly indicate "Hazardous Chemical Waste" |
| Compound Name | "this compound" |
| Concentration | Approximate concentration of this compound in the waste |
| Solvent(s) | List all solvents present in the liquid waste |
| Date | Date the waste was first added to the container |
| Contact Information | Name and contact information of the responsible researcher |
Storage of Waste
Store all hazardous waste containing this compound in a designated and secure secondary containment area within the laboratory. This area should be away from general laboratory traffic and clearly marked as a hazardous waste accumulation site.
Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not attempt to treat or dispose of the waste yourself. Your EHS office will ensure that the waste is transported to a licensed hazardous waste disposal facility in compliance with all local, state, and federal regulations.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the workflow for experiments involving this compound and the corresponding disposal pathways for the generated waste.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
